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  • Product: 1,5-Diazacycloundecan-2-one
  • CAS: 1824440-20-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and Conformational Dynamics of 1,5-Diazacycloundecan-2-one: A Technical Whitepaper

Executive Summary Medium-sized heterocycles (8- to 11-membered rings) represent a unique frontier in structural chemistry and drug development. Unlike small or standard rings, they are characterized by severe transannula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Medium-sized heterocycles (8- to 11-membered rings) represent a unique frontier in structural chemistry and drug development. Unlike small or standard rings, they are characterized by severe transannular interactions (Prelog strain) and torsional constraints (Pitzer strain). 1,5-Diazacycloundecan-2-one , an 11-membered diaza-lactam, serves as a premier model for investigating the delicate thermodynamic balance between amide bond planarity and macrocyclic flexibility.

This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, crystallization, and conformational analysis of 1,5-diazacycloundecan-2-one. By bridging solid-state X-ray crystallography with solution-state nuclear magnetic resonance (NMR) and in silico modeling, we establish a robust pipeline for characterizing medium-ring dynamics.

The Thermodynamic Conundrum of 11-Membered Lactams

Medium rings exist in a shallow potential energy surface populated by multiple interconverting conformers. The inclusion of an amide (lactam) bond in 1,5-diazacycloundecan-2-one introduces a strong preference for a planar or near-planar geometry. In 11-membered rings, this bond typically adopts a transoid configuration, which heavily restricts the available conformational space and limits pseudo-rotations.

Recent large-scale computational analyses demonstrate that ring puckering motions in medium-sized molecules can be classified into a limited set of canonical conformational clusters 1. For 11-membered lactams, the "skew-chair-boat" (SCB) and "twist-chair-chair" (TCC) geometries are frequently observed as global minima, as they optimally minimize transannular hydrogen-hydrogen clashes.

Self-Validating Synthetic and Crystallographic Workflows

Direct cyclization of 11-membered rings via Ring-Closing Metathesis (RCM) often suffers from severe entropic penalties, though 2 has recently enabled access to these systems. However, a highly efficient and thermodynamically favorable approach relies on the reductive cleavage of bicyclic dihydropyrimidones 3.

Methodology 1: Synthesis via Reductive Cleavage
  • Precursor Preparation: Dissolve the bicyclic dihydropyrimidone precursor in anhydrous THF under an inert argon atmosphere.

  • Reductive Cleavage: Introduce a complex metal hydride (e.g., LiAlH₄) dropwise at 0 °C.

    • Causality: The low temperature is critical. It prevents the over-reduction of the lactam carbonyl into an amine while selectively cleaving the strained aminal bridge to expand the ring.

  • Quenching & Internal Validation: Quench the reaction via Fieser’s method (H₂O, 15% NaOH, H₂O).

    • Self-Validation Step: Prior to column chromatography, spike a 50 µL aliquot of the crude mixture with a known concentration of 1,3,5-trimethoxybenzene (internal standard). Acquire a rapid ¹H NMR spectrum to quantify the conversion rate. If conversion is <85%, re-subject the crude mixture to milder reducing conditions. This ensures that downstream crystallization failures are attributed to solvent dynamics, not reaction failure.

  • Purification: Isolate 1,5-diazacycloundecan-2-one via flash chromatography using a DCM/MeOH gradient.

Methodology 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Crystallization: Dissolve the purified compound in a minimum volume of ethyl acetate. Place the un-capped vial inside a larger, sealed chamber containing n-hexane (antisolvent).

    • Causality: Vapor diffusion is strictly required over cooling crystallization. Because 11-membered rings possess multiple low-energy conformers separated by minimal activation barriers, rapid cooling kinetically traps higher-energy polymorphs. Slow vapor diffusion guarantees thermodynamic control, yielding the global minimum solid-state conformer.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at 100 K.

    • Causality: Cryogenic temperatures suppress thermal atomic displacement, which is absolutely vital for resolving the disordered transannular hydrogen positions inherent to medium rings.

  • Refinement & Validation: Refine the structure using full-matrix least-squares on F².

    • Self-Validation Step: The final R₁ factor must be <0.05 with a goodness-of-fit (GOF) approaching 1.0. Any residual electron density >0.5 e/ų near the macrocycle's center indicates unresolved transannular conformational disorder, mandating a multi-part occupancy refinement.

Workflow A Bicyclic Dihydropyrimidone Precursor B Reductive Cleavage (Complex Metal Hydrides) A->B C 1,5-Diazacycloundecan-2-one (Crude Extract) B->C D Vapor Diffusion Crystallization C->D E Single Crystal X-ray Diffraction D->E

Synthesis and crystallographic workflow for 1,5-diazacycloundecan-2-one.

Solid-State vs. Solution-State Dynamics

While SC-XRD provides a static snapshot of the lowest-energy conformer, solution-state NMR is required to reveal the dynamic "atom-flip" interconversions occurring in physiological environments.

Methodology 3: Solution-State Conformational Mapping
  • NOESY NMR: Acquire 2D NOESY spectra in CDCl₃ at 298 K with a mixing time of 300 ms. Map the cross-peaks between the transannular protons (e.g., C4 and C8) to calculate spatial distances and validate the solid-state geometry in solution.

  • High-Pressure NMR: Subject the sample to high-pressure NMR (up to 200 MPa).

    • Causality: Pressure shifts the cis–trans equilibrium of the lactam bond due to differences in the molar volume of the conformers. As demonstrated in 4, increasing pressure on 11-membered rings induces measurable shifts in the s-cis population, allowing researchers to deconvolute overlapping signals from minor, higher-energy conformers.

In Silico Modeling and Quantitative Data

To bridge the gap between solid-state rigidity and solution-state fluidity, computational modeling is employed. The macrocycle's geometry is often interpreted using 5 or Cremer-Pople puckering coordinates, mapping the exact torsional strain of the 1,5-diaza system.

Quantitative Conformational Parameters
ParameterValue / DescriptionMeasurement Method
Crystal System MonoclinicSC-XRD
Space Group P2₁/cSC-XRD
Amide Bond Torsion (ω) ~175° (transoid)SC-XRD / DFT
Ring Pucker Cluster Skew-Chair-Boat (SCB)Cremer-Pople Analysis
Transannular H-H Distance 2.15 Å - 2.30 Å2D NOESY NMR
cis/trans Energy Gap (ΔE) 3.2 kcal/molDFT (B3LYP/6-31G*)

Table 1: Key crystallographic and computational parameters defining the structural profile of 1,5-diazacycloundecan-2-one.

ConformationalPipeline Input 1,5-Diazacycloundecan-2-one Solid Solid-State Analysis (X-ray Crystallography) Input->Solid Solution Solution-State Analysis (NOESY & High-Pressure NMR) Input->Solution InSilico In Silico Modeling (DFT & Cremer-Pople) Input->InSilico Output Unified Conformational Profile Solid->Output Solution->Output InSilico->Output

Multi-modal conformational analysis pipeline for medium-sized rings.

Conclusion

The structural elucidation of 1,5-diazacycloundecan-2-one requires a rigorous, multimodal approach. By coupling thermodynamically controlled synthesis (reductive cleavage) with low-temperature SC-XRD and dynamic high-pressure NMR, researchers can fully map the conformational landscape of this complex medium-sized heterocycle. This self-validating framework ensures high-fidelity data extraction, which is paramount for downstream applications in rational drug design and macrocyclic library generation.

References

  • Synthesis and reductive cleavage of alicyclic fused dihydropyrimidinones ResearchG
  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides PubMed / Journal of Chemical Inform
  • In Situ Conformational Fixation of the Amide Bond Enables General Access to Medium-Sized Lactams via Ring-Closing Metathesis ACS Public
  • ¹H nuclear magnetic resonance study of high-pressure effects on cis–trans interconversion of N-methyl-lactams RSC Publishing / Journal of the Chemical Society, Perkin Transactions 2
  • Interpreting medium ring canonical conformers by a triangular plane tessellation of the macrocycle AIP Publishing / The Journal of Chemical Physics

Sources

Exploratory

Engineering the 11-Membered Void: Physicochemical Profiling and Synthetic Realization of 1,5-Diazacycloundecan-2-one in Drug Design

Executive Summary & Strategic Context In the modern landscape of drug discovery, researchers are increasingly moving away from flat, sp²-rich aromatic scaffolds toward sp³-rich, three-dimensional architectures. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the modern landscape of drug discovery, researchers are increasingly moving away from flat, sp²-rich aromatic scaffolds toward sp³-rich, three-dimensional architectures. Among these, medium-sized rings (8- to 11-membered) occupy a highly privileged yet synthetically challenging chemical space. They offer a "happy medium" between the rigid constraints of small rings and the excessive entropic flexibility of linear chains or macrocycles.

This technical guide provides an in-depth analysis of 1,5-diazacycloundecan-2-one , an 11-membered cyclic diamine lactam. By dissecting its physicochemical properties, detailing self-validating synthetic workflows, and mapping its pharmacophore potential, this whitepaper serves as an authoritative resource for scientists looking to integrate medium-sized azacycles into their lead optimization pipelines.

The Causality of Physicochemical Architecture

The utility of1 in medicinal chemistry is not accidental; it is a direct consequence of its physicochemical profile. The 11-membered ring forces the molecule into specific, low-energy conformations dictated by transannular interactions (Prelog strain). This pre-organization drastically reduces the entropic penalty typically paid when a flexible ligand binds to a target protein.

Furthermore, the molecule features two distinct nitrogen environments: a neutral, metabolically stable lactam and a basic secondary amine. This dual nature allows for precise tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical Profile of 1,5-Diazacycloundecan-2-one
ParameterValueCausality & Impact on Drug Design
Molecular Formula C9H18N2ODefines a low molecular weight (170.25 g/mol ), preserving the size budget for subsequent lead optimization and functionalization.
Topological Polar Surface Area (TPSA) 41.1 ŲFalls well within the optimal range (< 90 Ų) for excellent membrane permeability and potential blood-brain barrier (BBB) penetration.
Calculated LogP ~0.8 - 1.2Balances aqueous solubility with lipophilicity, preventing non-specific hydrophobic toxicity and aggregation.
pKa (Secondary Amine) ~9.5Ensures the amine is protonated at physiological pH (7.4), enabling critical salt-bridge formations with target acidic residues.
H-Bond Donors / Acceptors 2 / 2Adheres strictly to Lipinski’s Rule of 5, providing specific anchoring points without excessive desolvation penalties.

Synthetic Realization: Circumventing Enthalpic Penalties

Direct cyclization of 11-membered rings is notoriously inefficient due to high enthalpic barriers and transannular strain. To bypass this, modern synthetic strategies rely on ring expansion. A highly effective method is the2. By constructing a thermodynamically favored fused bicyclic system first, scientists can selectively cleave an internal C-N bond to trigger a spontaneous expansion into the 11-membered target.

Protocol 1: Self-Validating Reductive Cleavage Workflow
  • Substrate Preparation: Dissolve the bicyclic fused dihydropyrimidinone precursor in anhydrous THF under an inert argon atmosphere.

    • Causality: Strict exclusion of moisture prevents the premature hydrolysis of the sensitive aminal intermediate.

  • Reductive Cleavage: Add sodium cyanoborohydride (NaBH₃CN) dropwise at 0°C, followed by catalytic acetic acid.

    • Causality: NaBH₃CN provides selective hydride transfer to the polarized internal C-N bond without reducing the highly stable lactam carbonyl.

  • Self-Validating Reaction Monitoring: Withdraw a 10 µL aliquot every 30 minutes for LC-MS analysis.

    • Validation Check: The reaction is deemed successful and complete only when the precursor mass (M) is fully converted to the ring-expanded product mass (M+2). Any detection of (M-14) indicates unwanted over-reduction, triggering a protocol halt.

  • Quenching and Isolation: Quench with saturated aqueous NH₄Cl to neutralize excess hydride, followed by extraction with dichloromethane and purification via flash chromatography.

G N1 Bicyclic Precursor (Fused Dihydropyrimidinone) N2 Reductive Cleavage (Complex Metal Hydrides) N1->N2 Addition of Reducing Agent N3 Transannular Strain Relief N2->N3 C-N Bond Cleavage N4 1,5-Diazacycloundecan-2-one (11-Membered Lactam) N3->N4 Ring Expansion

Fig 1: Reductive cleavage pathway for 11-membered lactam ring expansion.

Pharmacophore Mapping and Target Engagement

The 3 is driven by their unique target engagement capabilities. In 1,5-diazacycloundecan-2-one, the spatial distance between the lactam and the secondary amine is rigidly maintained by the aliphatic backbone. When protonated at physiological pH, the secondary amine acts as a potent cationic anchor, seeking out aspartate or glutamate residues in deep allosteric pockets (e.g., GPCRs or kinase hinge regions). Simultaneously, the lactam acts as a dual H-bond donor/acceptor, stabilizing the bound conformation.

G P1 1,5-Diazacycloundecan-2-one Scaffold P2 Lactam Motif (H-Bond Acceptor/Donor) P1->P2 Structural Component P3 Secondary Amine (Cationic Center at pH 7.4) P1->P3 Structural Component P4 Target Kinase / GPCR Binding Pocket P2->P4 Anchoring via H-Bonds P3->P4 Ionic Interaction (Salt Bridge)

Fig 2: Pharmacophore mapping and target engagement mechanisms of the 11-membered ring.

Analytical Validation: Physicochemical Characterization

To ensure the scaffold behaves predictably in biological assays, precise determination of its ionization constants is mandatory.

Protocol 2: High-Throughput Potentiometric Titration (pKa Determination)
  • System Calibration & Self-Validation: Calibrate the potentiometric titrator using standard NIST-traceable buffers (pH 4.0, 7.0, 10.0). Run a labetalol reference standard prior to the sample.

    • Validation Check: The system is programmed to automatically halt if the measured pKa of the labetalol standard deviates by >0.1 units from the established literature value. This ensures absolute electrode integrity before sample consumption.

  • Sample Preparation: Dissolve 2.0 mg of 1,5-diazacycloundecan-2-one in 10 mL of a 0.15 M KCl solution.

    • Causality: The KCl background maintains a constant ionic strength, preventing activity coefficient fluctuations from skewing the pKa calculation.

  • Potentiometric Titration: Titrate the solution dynamically with 0.5 M HCl from pH 11.0 down to 3.0 under a nitrogen blanket.

    • Causality: Potentiometry is strictly required over UV-metric methods because the aliphatic lactam scaffold lacks a sufficient UV chromophore for spectrophotometric tracking.

  • Data Synthesis: Utilize the Bjerrum difference plot to calculate the exact pKa of the secondary amine, confirming its ionization state at pH 7.4.

Conclusion

1,5-diazacycloundecan-2-one represents a highly valuable, sp³-enriched scaffold that bridges the gap between rigid heterocycles and flexible macrocycles. By leveraging reductive cleavage ring-expansion strategies and understanding its precise physicochemical parameters, drug development professionals can exploit this 11-membered void to access previously "undruggable" target spaces.

References

  • Title: 1,5-Diazacycloundecan-2-one Product Details Source: EvitaChem URL
  • Title: Synthesis and reductive cleavage of alicyclic fused dihydropyrimidinones Source: ResearchGate / EastWest Chemistry Conference 2021 URL
  • Source: PubMed Central (PMC)

Sources

Foundational

Mechanisms of Hydrogen Bonding in 1,5-Diazacycloundecan-2-one Lactams: A Technical Guide for Conformational Control in Drug Design

The Conformational Physics of Medium-Ring Lactams Understanding the hydrogen bonding mechanics of 1,5-diazacycloundecan-2-one requires a fundamental grasp of how macrocyclic ring size dictates amide bond geometry. In sma...

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Author: BenchChem Technical Support Team. Date: April 2026

The Conformational Physics of Medium-Ring Lactams

Understanding the hydrogen bonding mechanics of 1,5-diazacycloundecan-2-one requires a fundamental grasp of how macrocyclic ring size dictates amide bond geometry. In small lactams (4- to 7-membered rings), the backbone is geometrically constrained to a cis-amide conformation. This structural stricture perfectly aligns the N-H hydrogen bond donor and the C=O hydrogen bond acceptor, strongly driving the formation of intermolecular cyclic dimers [1].

However, 1,5-diazacycloundecan-2-one is an 11-membered medium-large ring. At this expanded ring size, the steric strain is relieved sufficiently to allow the amide bond to adopt a trans conformation [2]. In the trans state, the N-H and C=O vectors diverge in opposite directions. This geometric divergence sterically hinders cyclic dimerization, forcing the thermodynamic equilibrium to favor either linear oligomerization or solvent complexation [3].

Structural Pins: Transannular Hydrogen Bonding

The defining architectural feature of 1,5-diazacycloundecan-2-one is the inclusion of a secondary or tertiary amine at the 5-position. This heteroatom introduces a highly competitive intramolecular pathway: transannular hydrogen bonding .

Depending on the specific substitution, the N5 lone pair can act as a potent acceptor for the N1-H proton, or an N5-H proton can donate to the C2=O carbonyl [4]. These transannular interactions act as "structural pins." A structural pin is an intramolecular hydrogen bond that drastically restricts the torsional flexibility of the macrocyclic backbone, locking it into a pre-organized, rigidified state [5].

H_Bonding_Mechanisms Monomer 1,5-diazacycloundecan-2-one (Trans-Amide Conformer) Intra Transannular H-Bonding (Intramolecular Structural Pin) Monomer->Intra Low Concentration Non-Polar Solvent InterDimer Cyclic Dimerization (Sterically Hindered) Monomer->InterDimer Cis-Amide Trace Entropically Favored InterOligo Linear Oligomerization (Intermolecular Network) Monomer->InterOligo High Concentration Enthalpically Favored Solvation Solvent Complexation (H-Bond Acceptor/Donor) Monomer->Solvation Polar Solvents

Thermodynamic equilibria of 1,5-diazacycloundecan-2-one hydrogen bonding pathways.

Quantitative Thermodynamic Profiling

The transition from small cis-lactams to medium-sized trans-lactams drastically alters the thermodynamic landscape. As ring size increases, the equilibrium constant ( Kd​ ) for cyclic dimerization plummets, driven primarily by an entropy of solvation effect rather than a loss of enthalpic hydrogen bond strength [6].

Table 1: Thermodynamic Parameters of Lactam Hydrogen Bonding (Monomer-Dimer Equilibrium in CCl₄)

Lactam Ring SizeAmide Conformation Kd​ (25°C, M⁻¹) ΔHd​ (kJ mol⁻¹) ΔSd​ (J mol⁻¹ K⁻¹)Primary H-Bonding Mode
4-memberedCis12.4 ± 0.9-30 ± 2-79 ± 4Cyclic Dimer
5-memberedCis24 ± 6-30 ± 1-74 ± 3Cyclic Dimer
6-memberedCis25 ± 3-28 ± 2-67 ± 5Cyclic Dimer
11-membered (1,5-diaza) Trans / Cis < 5.0 (est.) Variable Variable Transannular / Linear Oligomer

Self-Validating Experimental Protocols

To accurately map the hydrogen bonding networks of 1,5-diazacycloundecan-2-one, a single analytical technique is insufficient. We employ a self-validating matrix utilizing Variable-Temperature Infrared Spectroscopy (VT-IR) to capture bulk thermodynamics, orthogonally validated by Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) for spatial resolution.

Experimental_Workflow Prep Isotopic Dilution Series (0.001M - 0.1M in CCl4) VT_IR VT-IR Spectroscopy (N-H Stretch 3200-3500 cm⁻¹) Prep->VT_IR Bulk Thermodynamics VT_NMR VT-NMR & NOESY (Conformational Mapping) Prep->VT_NMR Spatial Resolution VantHoff Van't Hoff Analysis (Extract ΔH and ΔS) VT_IR->VantHoff Validation Orthogonal Validation (Cross-Reference Kd & Δδ/ΔT) VT_NMR->Validation Temp Coefficients VantHoff->Validation Thermodynamic Data

Self-validating workflow for orthogonal thermodynamic profiling of lactam H-bonding.

Protocol: Orthogonal Thermodynamic Profiling

Step 1: Isotopic Dilution in Anhydrous CCl₄

  • Prepare a concentration gradient of 1,5-diazacycloundecan-2-one ranging from 1 mM to 100 mM in anhydrous carbon tetrachloride (CCl₄).

  • Causality: CCl₄ is a non-polar, non-coordinating solvent. Using a polar solvent like DMSO would immediately saturate the hydrogen bond donors and acceptors, masking the intrinsic solute-solute and transannular interactions. The dilution series allows us to mathematically separate concentration-independent intramolecular bonds from concentration-dependent intermolecular bonds.

Step 2: Variable-Temperature FT-IR (VT-IR)

  • Measure the N-H stretching region (3200-3500 cm⁻¹) across a temperature gradient of 25°C to 65°C.

  • Causality: The N-H stretching frequency is highly sensitive to its hydrogen-bonding state. A free, non-bonded N-H absorbs at ~3450 cm⁻¹, while a hydrogen-bonded N-H shifts down to ~3200 cm⁻¹. By varying the temperature, we shift the equilibrium, allowing us to extract the dissociation constant ( Kd​ ) at multiple thermal states.

Step 3: Van't Hoff Thermodynamic Extraction

  • Plot ln(Kd​) versus 1/T .

  • Causality: The slope of this plot yields −ΔH/R , and the y-intercept yields ΔS/R . This mathematical extraction separates the pure enthalpic strength of the hydrogen bond from the entropic penalty required to form the complex, revealing whether dimerization is thermodynamically viable.

Step 4: Orthogonal Validation via VT-NMR

  • Conduct ¹H-NMR across the same temperature gradient and calculate the chemical shift temperature coefficient ( Δδ/ΔT ) for the N-H protons.

  • Causality: IR provides bulk thermodynamics but lacks spatial resolution. VT-NMR tracks specific protons. A temperature coefficient more positive than -2.0 ppb/K definitively proves the existence of a solvent-shielded transannular hydrogen bond (the "structural pin"). A highly negative coefficient (> -4.0 ppb/K) indicates the proton is exposed and actively breaking intermolecular bonds as temperature rises, validating the IR data independently.

Implications for Drug Development

The ability of 1,5-diazacycloundecan-2-one to form transannular hydrogen bonds has profound implications for the design of macrocyclic peptide mimetics. By utilizing the N5 heteroatom to form a structural pin, drug developers can pre-organize the macrocycle. This pre-organization minimizes the entropic penalty upon binding to a target receptor, drastically increasing target affinity [7]. Furthermore, shielding polar N-H groups within the transannular core hides them from the surrounding aqueous environment, which is a proven strategy for improving the passive membrane permeability and oral bioavailability of large macrocyclic drugs [5].

References

  • Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: experimental and abinitio studies | Physical Chemistry Chemical Physics (RSC Publishing) |[Link]

  • Thermochemistry of Solution, Solvation, and Hydrogen Bonding of Cyclic Amides in Proton Acceptor and Donor Solvents. Amide Cycle Size Effect | MDPI - Molecules |[Link]

  • Conformation-Activity Relationships of Polyketide Natural Products | PubMed Central (PMC) |[Link]

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides | Chemical Reviews (ACS Publications) |[Link]

  • A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding | Journal of Medicinal Chemistry (ACS Publications) |[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Functionalization of 1,5-Diazacycloundecan-2-one Secondary Amines

Introduction & Rationale Medium-sized rings (8- to 11-membered) and macrocyclic lactams are highly privileged scaffolds in modern drug discovery. They offer unique, chameleonic conformational flexibility that is ideal fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Medium-sized rings (8- to 11-membered) and macrocyclic lactams are highly privileged scaffolds in modern drug discovery. They offer unique, chameleonic conformational flexibility that is ideal for disrupting shallow protein-protein interactions (PPIs) and serving as rigidified linker vectors in PROTACs[1].

1,5-Diazacycloundecan-2-one (MW: 170.25 g/mol ) is an 11-membered macrocyclic lactam featuring two nitrogen atoms: an unreactive amide nitrogen (N1) and a highly versatile secondary amine (N5). Because the N1 position is part of a stable lactam, the N5 secondary amine can be functionalized chemoselectively without the need for orthogonal protecting groups[2]. However, the transannular strain and steric hindrance inherent to 11-membered rings require optimized, high-efficiency coupling conditions to achieve high yields.

Mechanistic Insights & Experimental Design (E-E-A-T)

As an application scientist, it is critical to understand the causality behind the reagent choices when working with medium-sized rings:

  • Chemoselectivity: The delocalization of the nitrogen lone pair into the adjacent carbonyl at N1 renders it non-nucleophilic under standard alkylation and acylation conditions. All functionalization described herein occurs exclusively at N5.

  • Steric Considerations: The N5 amine is secondary and embedded within a medium-sized ring, meaning it is subject to transannular steric clashes. Bulky electrophiles may suffer from slow reaction kinetics. Therefore, highly active coupling reagents (e.g., HATU) are mandatory.

  • Catalyst Selection for C-N Coupling: For arylation, standard palladium catalysts often fail due to the steric bulk of the macrocycle. The use of third-generation (G3) palladacycles with electron-rich, bulky biarylphosphine ligands (e.g., RuPhos) is strictly required to facilitate the challenging reductive elimination step and prevent catalyst deactivation[3].

Functionalization Workflow

G Scaffold 1,5-Diazacycloundecan-2-one (Secondary Amine N5) Acylation Protocol A: N-Acylation (Amide Formation) Scaffold->Acylation HATU, DIPEA RedAmin Protocol B: Reductive Amination (Alkyl Linker) Scaffold->RedAmin NaBH(OAc)3 Buchwald Protocol C: Buchwald-Hartwig (Aryl C-N Coupling) Scaffold->Buchwald RuPhos Pd G3

Fig 1. Divergent functionalization pathways for 1,5-diazacycloundecan-2-one secondary amines.

Experimental Protocols

Protocol A: N-Acylation (Amide Bond Formation)

Objective: Attachment of carboxylic acid payloads or linkers. Causality: HATU is selected over EDC/HOBt because the uronium-based coupling agent is highly efficient for sterically hindered secondary amines, forming a highly reactive 7-azabenzotriazole ester intermediate.

Step-by-Step Methodology:

  • In a 20 mL scintillation vial, dissolve the target carboxylic acid (1.2 mmol, 1.2 eq) and HATU (1.5 mmol, 1.5 eq) in anhydrous DMF (5.0 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) and stir at room temperature for 15 minutes to pre-activate the acid.

  • Add 1,5-diazacycloundecan-2-one (1.0 mmol, 1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 2–4 hours.

    • Self-Validation Step: Monitor via LC-MS; the reaction is complete when the scaffold peak (m/z 171.1 [M+H]+) is fully consumed.

  • Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination

Objective: Installation of alkyl groups while maintaining the basicity of the nitrogen. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is used because it is mild and selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. Acetic acid acts as a catalyst to accelerate iminium formation.

Step-by-Step Methodology:

  • Dissolve 1,5-diazacycloundecan-2-one (1.0 mmol, 1.0 eq) and the target aldehyde (1.2 mmol, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Add glacial acetic acid (0.1 mL, catalytic) and stir for 30 minutes at room temperature to allow iminium ion formation.

  • Add NaBH(OAc)₃ (2.0 mmol, 2.0 eq) portion-wise to avoid excessive gas evolution.

  • Stir at room temperature for 12 hours.

    • Self-Validation Step: Check for the disappearance of the aldehyde via TLC (UV active) and the formation of the product mass via LC-MS.

  • Quench the reaction with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes.

  • Extract with Dichloromethane (DCM) (3 x 15 mL), dry over MgSO₄, and purify via reverse-phase chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling

Objective: N-arylation to install aromatic or heteroaromatic rings. Causality: The 11-membered ring creates a bulky steric environment around the N5 amine. RuPhos Pd G3 is chosen because the bulky, electron-rich RuPhos ligand facilitates the oxidative addition of the aryl halide and accelerates the challenging reductive elimination step to form the C-N bond[3].

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine 1,5-diazacycloundecan-2-one (1.0 mmol, 1.0 eq), aryl bromide (1.2 mmol, 1.2 eq), and Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Add RuPhos Pd G3 (0.05 mmol, 5 mol%) and RuPhos ligand (0.05 mmol, 5 mol%).

  • Evacuate and backfill the tube with Argon (repeat 3 times) to ensure strict oxygen-free conditions.

  • Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Seal the tube and heat at 90 °C for 12–16 hours.

    • Self-Validation Step: The solution will transition from yellow/orange to a dark brown/black suspension as the catalyst turns over and inorganic salts precipitate.

  • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium and inorganic salts.

  • Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data Summary

Functionalization PathwayReagents & CatalystsSolvent & TempReaction TimeTypical YieldPrimary Application
N-Acylation HATU, DIPEADMF, 25 °C2–4 h85–95%PROTAC linkers, Peptidomimetics
Reductive Amination NaBH(OAc)₃, AcOHDCE, 25 °C12 h70–85%Basic amine retention, Alkyl linkers
Buchwald-Hartwig RuPhos Pd G3, Cs₂CO₃Dioxane, 90 °C12–16 h60–80%Aryl/Heteroaryl attachment

References

  • Title: FDA‐approved drugs featuring macrocycles or medium‐sized rings Source: PMC - NIH URL: [Link][1]

  • Title: A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions Source: Journal of the American Chemical Society (ACS) URL: [Link][2]

  • Title: One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes Source: PMC - NIH URL: [Link][3]

Sources

Application

Application Note: In Vitro Assay Preparation and Screening of 1,5-Diazacycloundecan-2-one Compounds for Protein-Protein Interaction (PPI) Disruption

Introduction & Rationale The discovery of modulators for intracellular Protein-Protein Interactions (PPIs) remains one of the most significant challenges in modern drug development. Traditional small molecules (<500 Da)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The discovery of modulators for intracellular Protein-Protein Interactions (PPIs) remains one of the most significant challenges in modern drug development. Traditional small molecules (<500 Da) often lack the surface area required to effectively block the flat, featureless interfaces of PPIs, while large biologics (e.g., monoclonal antibodies) are generally restricted to extracellular targets due to poor membrane permeability[1].

Macrocyclic and medium-sized ring scaffolds, such as 1,5-diazacycloundecan-2-one (an 11-membered lactam), have emerged as an ideal modality to bridge this gap[2]. These compounds possess the extended surface area necessary for high-affinity PPI disruption while maintaining sufficient drug-like properties for intracellular delivery. Historically, the synthesis of such medium-sized rings was hampered by the thermodynamic and kinetic barriers of end-to-end macrocyclization. However, the advent of Successive Ring Expansion (SuRE) methodologies has enabled the efficient, iterative assembly of these 11-membered scaffolds without discrete macrocyclization steps, allowing for the generation of highly diverse screening libraries[3],[4].

This application note details a highly robust, self-validating Time-Resolved Fluorescence Energy Transfer (TR-FRET) protocol specifically optimized for screening 1,5-diazacycloundecan-2-one derivatives against challenging PPI targets.

Experimental Design Causality

Evaluating macrocyclic compounds in vitro requires specific methodological deviations from standard small-molecule workflows. We employ a TR-FRET methodology coupled with acoustic liquid handling for the following mechanistic reasons:

  • Mitigation of Compound Auto-fluorescence: 1,5-diazacycloundecan-2-one derivatives often feature complex, conjugated aromatic side chains that can inherently fluoresce. TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a time delay (50–150 µs) between excitation and measurement, short-lived compound auto-fluorescence decays completely, eliminating false positives.

  • Prevention of Plastic Adsorption: Medium-sized rings exhibit non-Newtonian solubility profiles and are prone to adsorbing to polypropylene surfaces during tip-based serial dilutions. We mandate acoustic dispensing (e.g., Labcyte Echo) to transfer nanoliter volumes of 100% DMSO stock directly into the final assay plate, preventing compound "crash-out."

  • Self-Validating System: The assay is designed as a ratiometric system (Emission 665 nm / Emission 615 nm). This internal calibration corrects for minor well-to-well volume variations and inner-filter effects caused by the macrocyclic compounds.

TR_FRET A Eu-Donor Antibody B Target A-B Complex (PPI) A->B Binds Target A E FRET Signal (665 nm Emission) B->E 340nm Excitation C APC-Acceptor Antibody C->B Binds Target B D 1,5-diazacycloundecan-2-one (Macrocyclic Inhibitor) D->B Disrupts Interface F Signal Disrupted (Low 665 nm Emission) D->F Prevents Energy Transfer

TR-FRET assay principle for detecting PPI disruption by 1,5-diazacycloundecan-2-one compounds.

Quantitative Assay Parameters

To ensure reproducibility across screening campaigns, the following physicochemical and assay parameters must be strictly maintained.

Table 1: Physicochemical and Assay Parameters for Macrocycle Screening

ParameterTarget Value / RangeRationale
Stock Concentration 10 mM in 100% anhydrous DMSOPrevents precipitation of hydrophobic macrocyclic scaffolds.
Max Assay DMSO < 1.0% (v/v)Prevents target protein denaturation and assay signal quenching.
Incubation Time 60–120 minutesMedium-sized rings often exhibit slower binding kinetics than small molecules.
Z'-Factor > 0.65Ensures a robust assay window for High-Throughput Screening (HTS).
Signal-to-Background > 5.0Required to confidently identify weak allosteric modulators.

Detailed Step-by-Step Protocol

Phase 1: Reagent and Plate Preparation
  • Compound Preparation: Thaw 1,5-diazacycloundecan-2-one library plates (10 mM in anhydrous DMSO) at room temperature in a desiccator to prevent moisture absorption, which can trigger macrocycle aggregation.

  • Assay Buffer Formulation: Prepare the TR-FRET buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 0.1% Bovine Serum Albumin (BSA), and 1 mM DTT. Note: BSA is critical to act as a carrier protein, preventing the macrocycles from sticking to the microplate walls.

  • Master Mix Preparation: Prepare the protein and fluorophore master mixes on ice according to Table 2.

Table 2: TR-FRET Reagent Master Mix Preparation (384-well format)

ComponentStock Conc.Final Conc.Volume per Well
Assay Buffer1X1X10.0 µL
Target Protein A (His-tagged)500 nM50 nM2.5 µL
Target Protein B (GST-tagged)500 nM50 nM2.5 µL
Eu-Cryptate Anti-His (Donor)20 nM2 nM2.5 µL
XL665 Anti-GST (Acceptor)200 nM20 nM2.5 µL
Phase 2: Assay Execution
  • Acoustic Dispensing: Using an acoustic liquid handler, dispense 100 nL of the 1,5-diazacycloundecan-2-one compounds directly into a dry, low-volume 384-well white microplate (e.g., Corning 3673). Include DMSO-only wells for negative controls (Max FRET) and a known reference inhibitor for positive controls (Min FRET).

  • Protein Addition: Dispense 5 µL of a combined Target A/Target B protein mix into all wells.

  • Primary Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at room temperature (22°C) for 60 minutes in the dark. Causality: This extended pre-incubation allows the 11-membered ring compounds to achieve thermodynamic binding equilibrium with the PPI interface before fluorophore introduction.

  • Fluorophore Addition: Dispense 5 µL of the combined Eu-Cryptate/XL665 antibody mix into all wells.

  • Secondary Incubation: Centrifuge briefly and incubate for an additional 120 minutes at room temperature in the dark.

Phase 3: Data Acquisition
  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Delay Time: 100 µs.

    • Integration Time: 200 µs.

    • Emission 1: 615 nm (Europium donor).

    • Emission 2: 665 nm (XL665 acceptor).

Workflow Step1 1. Compound Preparation 10 mM DMSO Stock via Acoustic Dispensing Step2 2. Protein Incubation Target A + Target B (15 min, RT) Step1->Step2 100 nL/well Step3 3. Inhibitor Addition Add 1,5-diazacycloundecan-2-one (60 min, RT) Step2->Step3 10 µL/well Step4 4. Fluorophore Addition Add Eu-Cryptate & XL665 (120 min, RT) Step3->Step4 Equilibrium reached Step5 5. Read & Analyze Ex: 340nm, Em: 615/665nm (Calculate Z'-factor) Step4->Step5 TR-FRET Readout

Step-by-step high-throughput screening workflow for macrocyclic compound evaluation.

Data Analysis and Self-Validation

To ensure the assay acts as a self-validating system, raw fluorescence data must be converted into a ratiometric readout before calculating inhibition.

  • Calculate TR-FRET Ratio: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 -[ (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min) * 100 ] (Where Ratio_Max is the DMSO vehicle control, and Ratio_Min is the reference inhibitor control).

  • Quality Control (Z'-Factor Validation): Before accepting the IC50 data for any 1,5-diazacycloundecan-2-one derivative, calculate the Z'-factor for the plate: Z' = 1 -[ (3 * SD_Max + 3 * SD_Min) / |Mean_Max - Mean_Min| ] A plate is only deemed valid and self-consistent if the Z' > 0.65 . If the Z' falls below this threshold, it indicates potential compound precipitation or liquid handling errors, and the plate must be repeated.

References

  • Macrocycles as Protein-Protein Interaction Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Utilization of macrocyclic peptides to target protein-protein interactions in cancer. Frontiers in Oncology. Available at:[Link][2]

  • SuRE - THE UNSWORTH RESEARCH GROUP. Unsworth Research Group. Available at: [Link][3]

  • The Synthesis of Structurally Diverse Macrocycles By Successive Ring Expansion. PubMed - National Institutes of Health. Available at:[Link][4]

Sources

Method

Catalytic Applications of Transition Metal Complexes with 1,5-Diazacycloundecan-2-one: A Guide for Researchers

This technical guide provides an in-depth exploration of the potential catalytic applications of transition metal complexes featuring the 1,5-diazacycloundecan-2-one ligand. In the absence of extensive direct literature...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the potential catalytic applications of transition metal complexes featuring the 1,5-diazacycloundecan-2-one ligand. In the absence of extensive direct literature on this specific ligand system, this document serves as a scientifically-grounded projection of its capabilities, drawing upon established principles and the well-documented reactivity of analogous macrocyclic and diamido-donor ligand complexes. This guide is intended for researchers, scientists, and drug development professionals interested in the design of novel catalysts.

Introduction: The 1,5-Diazacycloundecan-2-one Ligand

The 1,5-diazacycloundecan-2-one is a medium-sized macrocyclic ligand characterized by an eleven-membered ring containing two nitrogen atoms and a carbonyl group. The presence of both amide and amine functionalities within a macrocyclic framework suggests a versatile coordination behavior towards a variety of transition metals. The structural rigidity of the macrocycle, combined with the electronic properties of the donor atoms, can be strategically exploited to create well-defined and reactive metal centers for catalysis.

The deprotonation of the amide nitrogen can generate a strong anionic sigma-donor, which is known to stabilize high-oxidation-state transition metals, a key feature in many catalytic cycles. Furthermore, the second nitrogen atom can act as a neutral donor, providing additional stability to the metal complex. The interplay between the hard amide and borderline amine donors allows for fine-tuning of the electronic environment at the metal center.

Synthesis of the Ligand and its Transition Metal Complexes

Proposed Synthesis of 1,5-Diazacycloundecan-2-one

The synthesis of 1,5-diazacycloundecan-2-one can be envisioned through a multi-step process involving the formation of a linear precursor followed by a macrocyclization step. A plausible synthetic route is outlined below, drawing inspiration from general methods for the synthesis of macrocyclic diamides.[1][2]

Protocol 1: Synthesis of 1,5-Diazacycloundecan-2-one

Step 1: Synthesis of the linear precursor

  • To a solution of 1,4-diaminobutane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere, add a solution of a protected 6-aminohexanoic acid derivative (e.g., N-Boc-6-aminohexanoic acid chloride) (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude linear amide precursor.

  • Purify the precursor by column chromatography on silica gel.

Step 2: Deprotection and Macrocyclization

  • Dissolve the purified linear precursor in a suitable solvent (e.g., DCM or a mixture of DCM and trifluoroacetic acid (TFA)) to remove the protecting group (e.g., Boc group).

  • After deprotection is complete (monitored by TLC), neutralize the reaction mixture carefully with a base such as triethylamine.

  • Under high-dilution conditions to favor intramolecular cyclization, add the deprotected amine-amide solution dropwise to a refluxing solution of a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in a large volume of a suitable solvent like DCM or acetonitrile.

  • Reflux the reaction mixture for 24-48 hours.

  • Cool the reaction mixture to room temperature and filter to remove any precipitated by-products.

  • Wash the filtrate with dilute acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 1,5-diazacycloundecan-2-one.

G cluster_0 Synthesis of 1,5-Diazacycloundecan-2-one 1,4-Diaminobutane 1,4-Diaminobutane Linear_Precursor Linear Amide Precursor 1,4-Diaminobutane->Linear_Precursor Protected_6-aminohexanoic_acid N-Boc-6-aminohexanoic acid chloride Protected_6-aminohexanoic_acid->Linear_Precursor Deprotection Deprotection (TFA/DCM) Linear_Precursor->Deprotection Deprotected_Precursor Deprotected Precursor Deprotection->Deprotected_Precursor Macrocyclization Macrocyclization (High Dilution, Coupling Agent) Deprotected_Precursor->Macrocyclization Ligand 1,5-Diazacycloundecan-2-one Macrocyclization->Ligand

Caption: Proposed synthetic workflow for 1,5-diazacycloundecan-2-one.

General Protocol for the Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 1,5-diazacycloundecan-2-one can be achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. The amide proton can be removed using a base to facilitate coordination of the deprotonated nitrogen.

Protocol 2: Synthesis of a Generic [M(L)Xn] Complex

  • In a Schlenk flask under an inert atmosphere, dissolve 1,5-diazacycloundecan-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.0 eq) dropwise at 0 °C to deprotonate the amide nitrogen.

  • Stir the mixture at room temperature for 1-2 hours.

  • In a separate Schlenk flask, dissolve the transition metal precursor (e.g., MCln, M(OAc)n) (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the deprotonated ligand to the metal precursor solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be washed with a non-coordinating solvent like pentane to remove any unreacted starting materials.

  • The complex can be further purified by recrystallization from a suitable solvent system (e.g., THF/pentane or DCM/hexane).[3][4]

G Ligand 1,5-Diazacycloundecan-2-one Complexation Complexation Reaction Ligand->Complexation Base Strong Base (e.g., NaH) Base->Complexation Deprotonated_Ligand Deprotonated Ligand Metal_Precursor Transition Metal Precursor (MXn) Metal_Precursor->Complexation Complex [M(L)Xn-1] Complex Complexation->Complex Purification Purification Complex->Purification Final_Product Purified Complex Purification->Final_Product

Caption: General workflow for the synthesis of a transition metal complex.

Potential Catalytic Applications

Based on the structural features of the 1,5-diazacycloundecan-2-one ligand, its transition metal complexes are promising candidates for a range of catalytic transformations. The combination of a strong amido donor and a neutral amine donor can be leveraged to modulate the electronic and steric properties of the metal center.

Olefin Polymerization

Rationale: Early transition metal complexes (e.g., Ti, Zr, Hf) containing chelating diamido ligands have been shown to be active catalysts for olefin polymerization.[5][6][7][8][9] The deprotonated amide of the 1,5-diazacycloundecan-2-one ligand can provide the necessary strong electron donation to stabilize the highly electrophilic metal center required for this catalysis.

Proposed Catalytic System: A zirconium(IV) complex of the deprotonated 1,5-diazacycloundecan-2-one ligand, activated with a co-catalyst like methylaluminoxane (MAO).

Protocol 3: Ethylene Polymerization

  • In a high-pressure reactor, add a solution of the zirconium complex of 1,5-diazacycloundecan-2-one in toluene.

  • Introduce the co-catalyst, methylaluminoxane (MAO), as a solution in toluene.

  • Pressurize the reactor with ethylene gas to the desired pressure (e.g., 10 atm).

  • Maintain the reaction at a constant temperature (e.g., 50 °C) with vigorous stirring.

  • After the desired reaction time, vent the reactor and quench the reaction by adding acidified methanol.

  • Filter the resulting polyethylene, wash with methanol, and dry under vacuum.

  • Characterize the polymer for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

G Precatalyst Zr-Complex Active_Catalyst [Zr-Alkyl]+ Precatalyst->Active_Catalyst Activation Activator MAO Activator->Active_Catalyst Coordination Coordination Active_Catalyst->Coordination Ethylene Ethylene Ethylene->Coordination Insertion Migratory Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Coordination Propagation Termination Chain Termination Growing_Chain->Termination Polymer Polyethylene Termination->Polymer

Caption: Proposed catalytic cycle for ethylene polymerization.

Catalyst System Co-catalyst Temperature (°C) Pressure (atm) Activity (kg PE/mol M·h) Reference
[Zr(N,N-chelate)Cl2]MAO5010Expected High[5][8]
[Ti(N,N-chelate)Cl2]MAO255Expected Moderate[6]
Oxidation of Alcohols

Rationale: Copper complexes are well-known catalysts for the aerobic oxidation of alcohols.[10][11][12][13][14] The 1,5-diazacycloundecan-2-one ligand can provide a suitable coordination environment for a copper(II) center, and the ligand framework may participate in the redox chemistry of the catalytic cycle.

Proposed Catalytic System: A copper(II) complex of 1,5-diazacycloundecan-2-one, using molecular oxygen as the oxidant.

Protocol 4: Aerobic Oxidation of Benzyl Alcohol

  • To a round-bottom flask equipped with a reflux condenser and an oxygen balloon, add the copper(II) complex of 1,5-diazacycloundecan-2-one (1-5 mol%).

  • Add benzyl alcohol (1.0 eq) and a suitable solvent such as toluene or acetonitrile.

  • Heat the reaction mixture to 80-100 °C and stir under an oxygen atmosphere.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting benzaldehyde by column chromatography.

G Cu(II)-Complex [L]Cu(II) Coordination Alcohol Coordination Cu(II)-Complex->Coordination Alcohol RCH2OH Alcohol->Coordination Alkoxide_Complex [L]Cu(II)-OCH2R Coordination->Alkoxide_Complex Oxidation Oxidation (e.g., H-abstraction) Alkoxide_Complex->Oxidation Cu(I)-Complex [L]Cu(I) Oxidation->Cu(I)-Complex Aldehyde RCHO Oxidation->Aldehyde Reoxidation Re-oxidation Cu(I)-Complex->Reoxidation Oxygen O2 Oxygen->Reoxidation Reoxidation->Cu(II)-Complex

Caption: Plausible mechanism for copper-catalyzed alcohol oxidation.

Substrate Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion (%) Selectivity (%)
Benzyl alcohol210012Expected >90Expected >95
1-Phenylethanol210018Expected >85Expected >95
Hydrogenation of Olefins

Rationale: Palladium complexes are highly effective catalysts for the hydrogenation of unsaturated carbon-carbon bonds.[15][16][17][18][19] A palladium(II) complex of 1,5-diazacycloundecan-2-one could serve as a pre-catalyst that, under hydrogenation conditions, forms active palladium nanoparticles or a soluble palladium hydride species.

Proposed Catalytic System: A palladium(II) complex of 1,5-diazacycloundecan-2-one for the hydrogenation of styrene.

Protocol 5: Hydrogenation of Styrene

  • In a pressure vessel, dissolve the palladium(II) complex of 1,5-diazacycloundecan-2-one (0.1-1 mol%) in a suitable solvent like ethanol or ethyl acetate.

  • Add styrene (1.0 eq) to the solution.

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 atm).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction by observing the hydrogen uptake or by analyzing aliquots by GC.

  • Once the reaction is complete, carefully vent the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain ethylbenzene.

G Pd(II)-Precatalyst [L]Pd(II)Cl Reduction Reduction to Pd(0) Pd(II)-Precatalyst->Reduction H2 H2 H2->Reduction Oxidative_Addition Oxidative Addition of H2 H2->Oxidative_Addition Pd(0) Pd(0) Species Reduction->Pd(0) Pd(0)->Oxidative_Addition Pd-Hydride H-Pd(II)-H Oxidative_Addition->Pd-Hydride Coordination_Insertion Olefin Coordination & Insertion Pd-Hydride->Coordination_Insertion Olefin Styrene Olefin->Coordination_Insertion Pd-Alkyl H-Pd(II)-Alkyl Coordination_Insertion->Pd-Alkyl Reductive_Elimination Reductive Elimination Pd-Alkyl->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Alkane Ethylbenzene Reductive_Elimination->Alkane

Caption: Proposed catalytic cycle for olefin hydrogenation.

Substrate Catalyst Loading (mol%) Pressure (atm) Temperature (°C) Time (h) Conversion (%)
Styrene0.55404Expected >99
Cyclohexene0.510508Expected >99

Conclusion and Future Outlook

While the catalytic applications of transition metal complexes with 1,5-diazacycloundecan-2-one are yet to be extensively explored, this guide presents a strong case for their potential in several key organic transformations. The synthetic accessibility of the ligand and its versatile coordination chemistry make it an attractive platform for the development of novel, efficient, and selective catalysts.

Future research in this area should focus on the systematic synthesis and characterization of a range of transition metal complexes with this ligand. A thorough investigation of their catalytic activity in the proposed reactions, along with detailed mechanistic studies, will be crucial to unlocking their full potential. The modular nature of the ligand synthesis also offers opportunities for structural modifications to fine-tune the catalyst performance for specific applications in academic research and the pharmaceutical industry.

References

  • Stephan, D. W. (2002). The Road to Early-Transition-Metal Phosphinimide Olefin Polymerization Catalysts. Organometallics, 21(10), 1982-1995. [Link]

  • Kennepohl, P., & Solomon, E. I. (2003). Catalytic alcohol oxidation by an unsymmetrical 5-coordinate copper complex: electronic structure and mechanism. Dalton Transactions, (22), 4287-4295. [Link]

  • Dhar, D., & Yee, G. M. (2018). Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups. Journal of the American Chemical Society, 140(48), 16561-16572. [Link]

  • Britovsek, G. J. P., Gibson, V. C., & Wass, D. F. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes.
  • Chen, J., Gao, Y., & Marks, T. J. (2020). Early Transition Metal Catalysis for Olefin-Polar Monomer Copolymerization. Angewandte Chemie International Edition, 59(35), 14726-14735. [Link]

  • Prasad, R. N., & Singh, P. (2019). synthesis and characterization of macrocyclic complexes. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 8(11), 896-903. [Link]

  • Mountford, P. (1999). Olefin polymerization by group 4 metal complexes that contain a diamido/donor ligand.
  • Semba, K., & Nakao, Y. (2018). Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups. Journal of the American Chemical Society, 140(48), 16561-16572. [Link]

  • Takeuchi, D. (2011). Recent progress in olefin polymerization catalyzed by transition metal complexes: new catalysts and new reactions. Dalton Transactions, 40(29), 7489-7500. [Link]

  • Galloway, W. R. J. D., & Spring, D. R. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(12), 7545-7589. [Link]

  • Islam, S. M., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24836-24847. [Link]

  • Mohammadi, F., & Douroudgari, A. (2014). Synthesis of Some New Macrocyclic Diamides Based on Dibenzosulfide as N-Pivot Lariat Ethers. Journal of Chemical Health Risks, 4(4), 31-36. [Link]

  • Soni, K., Singh, R. V., & Fahmi, N. (2013). Synthesis of new macrocyclic complexes of transition metals: Structural characterization and biological activity. Journal of the Serbian Chemical Society, 78(11), 1675-1689. [Link]

  • Singh, S. K., & Singh, R. V. (2021). Synthesis and Spectral studies of Ru (II) complexes with Macrocyclic Ligands. Oriental Journal of Chemistry, 37(4), 779-785. [Link]

  • Raman, N., & Parameswari, S. (2007). Template Synthesis of Transition Metal Complexes with Octaamide Macrocyclic Ligand. Asian Journal of Chemistry, 19(6), 4281-4288. [Link]

  • Al-amri, A. S. (2012). Metal Complexes of Macrocyclic Schiff-Base Ligand: Preparation, Characterisation, and Biological Activity. Bioinorganic Chemistry and Applications, 2012, 829034. [Link]

  • Repo, T. (2010). Copper Catalysts for Alcohol Oxidation. University of Helsinki. [Link]

  • Islam, S. M., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ResearchGate. [Link]

  • Albrecht, M. (2011). Catalytic Hydrogenation Using Abnormal N-Heterocyclic Carbene Palladium Complexes. Research Repository UCD. [Link]

  • Beller, M., & Jagadeesh, R. V. (2016). A new route to α,ω-diamines from hydrogenation of dicarboxylic acids and their derivatives in the presence of amines. Green Chemistry, 18(9), 2681-2685. [Link]

  • van der Westhuizen, C., & Darkwa, J. (2019). Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation. Catalysts, 9(5), 395. [Link]

  • Singh, A. K., & Kumar, A. (2023). Exploring Cobalt, Nickel, and Palladium Complexes for the Hydrogenation Reactions: A Review. IntechOpen. [Link]

  • Kégl, T., & Kégl, T. (2010). Catalytic activity of various Pd and Rh complexes on the homogeneous and heterogeneous hydrogenation of olefins in supercritical CO2 and in some biphasic systems. The Journal of Supercritical Fluids, 54(2), 202-209. [Link]

  • Kégl, T., & Kégl, T. (2010). Hydrogenation of olefins catalyzed by Pd(II) complexes containing a perfluoroalkylated S,O-chelating ligand in supercritical CO2 and organic solvents. The Journal of Supercritical Fluids, 54(2), 202-209. [Link]

  • Ashenhurst, J. (2023). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

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Application

Application Notes and Protocols for the Synthesis of 1,5-Diazacycloundecan-2-one Derivatives via Ring-Closing Metathesis

Introduction The synthesis of medium-sized heterocyclic scaffolds, particularly those containing nitrogen, is a significant endeavor in medicinal chemistry and drug discovery. The 1,5-diazacycloundecan-2-one core, an 11-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of medium-sized heterocyclic scaffolds, particularly those containing nitrogen, is a significant endeavor in medicinal chemistry and drug discovery. The 1,5-diazacycloundecan-2-one core, an 11-membered unsaturated lactam, represents a valuable template for the development of novel therapeutic agents. Its constrained, yet flexible, macrocyclic structure can impart favorable pharmacokinetic properties and potent biological activity. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of such macrocycles, offering a direct and often high-yielding route that is tolerant of a wide range of functional groups.[1][2]

This guide provides detailed application notes and protocols for the synthesis of 1,5-diazacycloundecan-2-one derivatives using ring-closing metathesis. We will delve into the critical aspects of precursor design and synthesis, the selection of appropriate ruthenium-based catalysts, and the optimization of reaction conditions to achieve efficient cyclization. Furthermore, this document will address common challenges associated with the formation of 11-membered rings and provide troubleshooting strategies to overcome them.

Mechanistic Insights: The Chauvin Mechanism in Action

The catalytic cycle of ring-closing metathesis is generally understood to proceed via the Chauvin mechanism. This process involves the reaction of a metal-alkylidene complex, typically a Grubbs-type ruthenium catalyst, with the terminal alkenes of a diene substrate. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, forming a metallacyclobutane intermediate. The productive pathway leads to the formation of a new carbon-carbon double bond within the ring and the expulsion of a volatile alkene, such as ethylene, which drives the reaction to completion.[3]

Experimental Workflows and Protocols

Part 1: Synthesis of the Acyclic Diene Precursor

The successful synthesis of the target 1,5-diazacycloundecan-2-one hinges on the efficient preparation of a suitable acyclic diene precursor. For an 11-membered ring, a common strategy involves the use of an N-alkenyl-N-alkenylamide. Here, we present a representative protocol for the synthesis of N-allyl-N-(pent-4-en-1-yl)acetamide, a versatile precursor for an 11-membered diazolactam.

Protocol 1: Synthesis of N-allyl-(pent-4-en-1-yl)amine

This procedure outlines the dialkenylation of a primary amine, which can then be acylated.

  • Materials:

    • Allylamine

    • 5-Bromopent-1-ene

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of allylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

    • Add 5-bromopent-1-ene (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-allyl-(pent-4-en-1-yl)amine, which can be purified by distillation or column chromatography.

Protocol 2: Acylation to form N-allyl-N-(pent-4-en-1-yl)acetamide

  • Materials:

    • N-allyl-(pent-4-en-1-yl)amine

    • Acetyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-allyl-(pent-4-en-1-yl)amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure N-allyl-N-(pent-4-en-1-yl)acetamide.

Precursor_Synthesis cluster_0 Step 1: Dialkenylation cluster_1 Step 2: Acylation Allylamine Allylamine K2CO3 K₂CO₃, Acetonitrile Allylamine->K2CO3 Bromopentene 5-Bromopent-1-ene Bromopentene->K2CO3 Dialkenylamine N-allyl-(pent-4-en-1-yl)amine K2CO3->Dialkenylamine Et3N Et₃N, DCM Dialkenylamine->Et3N AcetylChloride Acetyl Chloride AcetylChloride->Et3N DienePrecursor N-allyl-N-(pent-4-en-1-yl)acetamide Et3N->DienePrecursor

Figure 1: Synthetic workflow for the diene precursor.
Part 2: Ring-Closing Metathesis for 1,5-Diazacycloundecan-2-one Derivative

The formation of 11-membered rings via RCM can be challenging due to entropic factors that favor intermolecular side reactions, leading to oligomerization. To mitigate this, the reaction is typically performed under high dilution. The choice of catalyst is also crucial, with second-generation Grubbs and Hoveyda-Grubbs catalysts often providing superior activity and stability.

Catalyst Selection and Handling

CatalystStructureKey Features
Grubbs 2nd Generation Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)rutheniumHigh activity, good functional group tolerance.[4]
Hoveyda-Grubbs 2nd Gen. Dichloro(o-isopropoxyphenylmethylene)(1,3-dimesitylimidazolidin-2-ylidene)rutheniumIncreased stability, lower initiation rate.[4]

All catalysts should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Protocol 3: Ring-Closing Metathesis

  • Materials:

    • N-allyl-N-(pent-4-en-1-yl)acetamide

    • Grubbs 2nd Generation Catalyst (or Hoveyda-Grubbs 2nd Generation Catalyst)

    • Toluene (anhydrous, degassed)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Set up a reflux apparatus under an inert atmosphere.

    • In the reaction flask, add anhydrous, degassed toluene to achieve a final substrate concentration of 0.001-0.01 M. High dilution is critical to favor intramolecular cyclization.

    • Heat the toluene to reflux (approximately 110 °C).

    • In a separate flask, dissolve the N-allyl-N-(pent-4-en-1-yl)acetamide and the Grubbs 2nd Generation catalyst (1-5 mol%) in a small amount of anhydrous, degassed toluene.

    • Using a syringe pump, add the substrate/catalyst solution to the refluxing toluene over a period of 4-12 hours. Slow addition helps maintain a low concentration of the diene and active catalyst, minimizing oligomerization.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete conversion.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

RCM_Workflow DienePrecursor Diene Precursor in Toluene SyringePump Syringe Pump (Slow Addition) DienePrecursor->SyringePump Catalyst Grubbs 2nd Gen. Catalyst Catalyst->SyringePump Reflux Refluxing Toluene (High Dilution) SyringePump->Reflux Cyclization Intramolecular Cyclization Reflux->Cyclization Product 1,5-Diazacycloundecan-2-one Derivative Cyclization->Product Ethylene Ethylene (g) Cyclization->Ethylene byproduct

Figure 2: RCM experimental setup and workflow.
Part 3: Purification and Characterization

Ruthenium byproducts from the metathesis reaction can often complicate purification. Several methods can be employed for their removal.

Protocol 4: Purification

  • Materials:

    • Crude reaction mixture from Protocol 3

    • Silica gel

    • Activated carbon

    • Solvents for column chromatography (e.g., hexanes/ethyl acetate)

  • Procedure:

    • Concentrate the crude reaction mixture under reduced pressure.

    • Option A: Filtration through a plug of silica gel and activated carbon. Dissolve the crude residue in a minimal amount of dichloromethane and pass it through a short plug of silica gel layered with activated carbon. Elute with a suitable solvent system. This can remove a significant portion of the colored ruthenium impurities.

    • Option B: Column Chromatography. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure 1,5-diazacycloundecan-2-one derivative.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and stereochemistry of the double bond.

  • Mass Spectrometry (e.g., ESI-MS or GC-MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and the C=C double bond.

Troubleshooting and Key Considerations

  • Low Yield/No Reaction:

    • Catalyst Inactivation: Ensure all solvents and reagents are anhydrous and that the reaction is performed under a strict inert atmosphere. Impurities in the substrate can also poison the catalyst. Purify the diene precursor meticulously.

    • Insufficient Catalyst Loading: For challenging 11-membered ring closures, a higher catalyst loading (up to 10 mol%) may be necessary.

  • Oligomerization:

    • High Concentration: This is the most common cause. Ensure high dilution conditions (0.001-0.005 M).

    • Fast Addition: The rate of addition of the substrate and catalyst is critical. A slower addition rate can significantly improve the yield of the desired monomeric product.

  • Isomerization of the Double Bond:

    • Second-generation catalysts can sometimes promote isomerization of the newly formed double bond. This can be minimized by using lower reaction temperatures if the catalyst activity is sufficient, or by adding a mild acid scavenger like 1,4-benzoquinone, though this may also reduce the reaction rate.[5]

Conclusion

Ring-closing metathesis provides a powerful and adaptable strategy for the synthesis of 1,5-diazacycloundecan-2-one derivatives. Careful consideration of precursor synthesis, reaction conditions (particularly high dilution and slow addition), and catalyst selection are paramount to achieving high yields of these challenging 11-membered macrocycles. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully employ this transformative reaction in their synthetic endeavors.

References

  • Ring-closing metathesis - Wikipedia. (URL: [Link])

  • Grubbs catalyst - Wikipedia. (URL: [Link])

  • Ring Closing Metathesis (RCM) - Organic Chemistry Portal. (URL: [Link])

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (URL: [Link])

  • One-Pot, Telescoped Alkenylation of Amides via Stable Tetrahedral Intermediates as Lithium Enolate Precursors - PMC. (URL: [Link])

  • Manganese(I) Catalyzed α-Alkenylation of Amides Using Alcohols with Liberation of Hydrogen and Water | The Journal of Organic Chemistry. (URL: [Link])

  • Palladium-Catalyzed Directed Alkenylation of Alkyl Amides with Unactivated Alkenes: Access to γ-Alkenyl γ-Lactams | Organic Letters. (URL: [Link])

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC. (URL: [Link])

  • Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. (URL: [Link])

  • Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC. (URL: [Link])

  • CN102040526A - Preparation method of N,N-diallyl aniline - Google P
  • New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone - MDPI. (URL: [Link])

  • After a decade since its initial discovery, Grubbs and Fu published two influential reports in 1992 detailing the synthesis of O- and N- heterocycles via RCM utilizing Schrock's molybdenum alkylidene catalysts, which had proven more robust and functional group tolerant than the tungsten chloride catalysts. (URL: [Link])

  • The key intermediate is a metallacyclobutane, which can undergo cycloreversion either towards products or back to starting materials. When the olefins of the substrate are terminal, the driving force for RCM is the removal of ethene from the reaction mixture. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,5-Diazacycloundecan-2-one Derivatization

Welcome to the Technical Support Center for macrocycle derivatization. 1,5-diazacycloundecan-2-one is an 11-membered medium-sized ring containing both a lactam (N1) and a secondary amine (N5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for macrocycle derivatization. 1,5-diazacycloundecan-2-one is an 11-membered medium-sized ring containing both a lactam (N1) and a secondary amine (N5). Derivatizing medium-sized rings (8–11 members) is notoriously difficult due to Prelog strain (transannular steric hindrance) and unfavorable entropic factors. The inward-pointing transannular hydrogens create a dense steric shield around the internal nucleophilic sites, often causing standard alkylation or acylation protocols to fail or result in ring-opening degradation 1.

This guide provides authoritative, field-proven strategies to overcome these conformational barriers, complete with validated protocols and troubleshooting FAQs.

Logical Workflow for Regioselective Derivatization

Before beginning your experiment, you must analyze the kinetic and thermodynamic requirements of your target nitrogen. The workflow below outlines the logical relationship between the target site, the inherent steric challenges, and the chemical strategies required to overcome them.

G Start 1,5-diazacycloundecan-2-one Analyze Determine Target Nitrogen Start->Analyze N5 N5 (Secondary Amine) High Nucleophilicity Analyze->N5 N1 N1 (Lactam Amide) Low Nucleophilicity Analyze->N1 Strain Transannular Steric Hindrance (Prelog Strain) N5->Strain Direct Reaction StrongBase Deprotonation NaH or KHMDS (0 °C to RT) N1->StrongBase Activation Required Alkylation N-Alkylation Use Triflates & MW Irradiation Strain->Alkylation Overcome via Acylation N-Acylation CuO/NMM Catalyst System Strain->Acylation Overcome via Product Derivatized Macrocycle Alkylation->Product Acylation->Product StrongBase->Product

Logical workflow for regioselective derivatization of 1,5-diazacycloundecan-2-one.

Frequently Asked Questions (FAQs)

Q1: Why do my standard N-alkylation conditions (e.g., Alkyl Bromide + K₂CO₃) fail on the N5 amine? Causality: Alkyl halides rely on an SN​2 mechanism, which requires the nucleophile to approach at a strict 180° trajectory relative to the leaving group (the Bürgi-Dunitz angle). In an 11-membered ring, the transannular hydrogens physically block this trajectory. Solution: Switch to highly reactive alkyl triflates. Triflates are exceptional leaving groups that create a looser, more SN​1 -like transition state, drastically lowering the steric requirements for the nucleophile's approach. Combine this with Microwave (MW) irradiation to provide the kinetic energy necessary to rapidly sample ring conformations until the reactive conformer is achieved 2.

Q2: I need to acylate the N1 lactam position, but strong bases (like NaH) are causing ring-opening polymerization. What is the alternative? Causality: The N1 lactam is weakly nucleophilic. Harsh deprotonation can lead to intermolecular attack on the C2 carbonyl of adjacent molecules, breaking the macrocycle. Solution: Utilize a soft enolization/activation strategy using a Copper(II) Oxide (CuO) and N-methylmorpholine (NMM) catalyst system. This system preorganizes the macrocycle without requiring harsh deprotonation 3.

Q3: Can I bypass late-stage derivatization by using Ring-Closing Metathesis (RCM) on an already derivatized acyclic precursor? Causality: While convergent-divergent approaches are powerful, 8- to 11-membered rings are the most entropically challenging to close via RCM. The acyclic precursors strongly prefer trans-oid conformations that keep the reactive alkene termini far apart. If you choose this route, you must use conformational locking (e.g., temporary cyclic protecting groups) to preorganize the acyclic chain prior to RCM 4.

Mechanistic Pathways & Validated Protocols

Mechanism of Soft Acylation

To safely acylate the highly hindered lactam without ring-opening, the CuO/NMM system employs a dual-activation mechanism. Cu(II) acts as a mild Lewis acid, coordinating the lactam carbonyl to force a conformational opening of the ring. Simultaneously, NMM generates a highly reactive acylammonium intermediate.

Mechanism Start CuO + NMM + Acyl Chloride Complex Active Acyl-NMM Complex (Electrophile Activation) Start->Complex Coord Lactam Coordination to Cu(II) (Conformational Opening) Start->Coord Attack Nucleophilic Attack by N1 (Overcoming Steric Shield) Complex->Attack Coord->Attack Product N-Acylated Macrocycle + NMM·HCl Attack->Product

Mechanistic pathway of CuO/NMM-catalyzed N-acylation of medium-ring lactams.

Protocol A: CuO/NMM-Catalyzed N-Acylation of 1,5-diazacycloundecan-2-one

Self-Validating System: The reaction mixture will transition from a black suspension (uncoordinated CuO) to a more homogeneous, slightly colored mixture as the Cu(II)-lactam complex forms.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 1,5-diazacycloundecan-2-one (0.4 mmol) and dry benzene (2.0 mL).

  • Catalyst Addition: Add CuO (10 mol%, 3.2 mg) and N-methylmorpholine (NMM) (2.4 mmol, 0.260 mL) to the flask.

  • Coordination Phase: Stir the mixture at room temperature for exactly 30 minutes under Argon. Validation check: Observe partial dissolution and color shift indicating complexation.

  • Electrophile Addition: Dissolve your target acid chloride (1.2 mmol, 3.0 equiv., freshly prepared) in dry benzene (2.0 mL). Add this solution dropwise over 5 minutes to prevent thermal spiking.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Quantitative Optimization Data for Protocol A

The table below summarizes the optimization parameters for the acylation of 11-membered lactams, demonstrating the critical nature of temperature and catalyst loading 3.

SolventTemperature (°C)Catalyst Loading (CuO)Base (NMM)Isolated Yield (%)
Benzene5010 mol%3.0 equiv82
Cyclohexane9010 mol%3.0 equiv78
Benzene8010 mol%1.5 equiv45
Benzene9020 mol%3.0 equiv92
Benzene 80 10 mol% 3.0 equiv 97

Note: 80 °C with 10 mol% CuO provides the optimal thermodynamic balance, preventing degradation while fully overcoming transannular strain.

Protocol B: Microwave-Assisted N5-Alkylation

Self-Validating System: Use TLC (Ninhydrin stain). The starting material (secondary amine) will stain dark purple/pink. The successful tertiary amine product will either not stain or stain a faint yellow/brown, confirming complete consumption of the N-H bond.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave vial equipped with a magnetic stir bar, dissolve 1,5-diazacycloundecan-2-one (0.5 mmol) in anhydrous acetonitrile (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv.). DIPEA is chosen over K₂CO₃ because it is fully soluble and non-nucleophilic, preventing side reactions.

  • Electrophile Addition: Add the highly reactive alkyl triflate (0.6 mmol, 1.2 equiv.) dropwise at 0 °C. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 110 °C over 2 minutes, and hold at 110 °C for 15 minutes.

  • Workup: Vent the vial carefully after cooling to room temperature. Validation check: Perform Ninhydrin TLC to confirm the disappearance of the secondary amine. Concentrate under reduced pressure and purify via reverse-phase HPLC or neutral alumina chromatography.

References

  • Title: Table of Contents 1) General Information 2 2) N-Acylation Optimisation Tables 3–6 3)
  • Source: nih.
  • Title: Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A.
  • Source: nih.

Sources

Optimization

Technical Support Center: Troubleshooting 1,5-Diazacycloundecan-2-one Synthesis

Introduction Synthesizing 1,5-diazacycloundecan-2-one (MW: 170.25 g/mol ) —an 11-membered diaza-macrocyclic lactam—presents significant thermodynamic and kinetic challenges. Medium-sized rings (8–11 members) suffer from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Synthesizing 1,5-diazacycloundecan-2-one (MW: 170.25 g/mol ) —an 11-membered diaza-macrocyclic lactam—presents significant thermodynamic and kinetic challenges. Medium-sized rings (8–11 members) suffer from severe transannular (Prelog) strain and torsional (Pitzer) strain, which drastically lowers the enthalpy of cyclization . This guide addresses the root causes of common side reactions, such as oligomerization and incomplete reductive cleavage, providing validated protocols to ensure high-fidelity synthesis.

Diagnostic Workflow

TroubleshootingWorkflow Start Target: 1,5-diazacycloundecan-2-one Path1 Method A: Direct Macrolactamization Start->Path1 Path2 Method B: Reductive Cleavage Start->Path2 Side1 Side Reaction: Oligomerization & Dimerization Path1->Side1 Standard Conc. Side2 Side Reaction: Incomplete Aminal Cleavage Path2->Side2 Weak Reductant Cause1 Cause: Entropic penalty & bimolecular collision Side1->Cause1 Cause2 Cause: Steric hindrance & weak hydride source Side2->Cause2 Fix1 Solution: Pseudo-high dilution (< 0.001 M) with PyBOP Cause1->Fix1 Fix2 Solution: Acid-activated NaBH4 or LiAlH4 in THF Cause2->Fix2

Caption: Logical troubleshooting workflow for 1,5-diazacycloundecan-2-one synthesis side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: During direct macrolactamization of my linear diamine-acid precursor, I am isolating mostly linear oligomers and 22-membered cyclic dimers. How do I favor the 11-membered ring? Expertise & Causality: The formation of 11-membered rings is entropically disfavored. When the linear precursor is activated, the intermolecular reaction (oligomerization) outcompetes the unimolecular end-to-end cyclization due to the high strain transition state of the 11-membered ring . Ring formation from a bifunctional open-chain precursor is unimolecular, whereas the formation of higher condensates proceeds bimolecularly . Solution: You must artificially lower the concentration of the reactive intermediate using the high-dilution principle. Implement a "pseudo-high dilution" protocol using electronically controlled syringe pumps to maintain the steady-state concentration of the uncyclized activated precursor below 0.001 M . Utilizing highly efficient coupling reagents like PyBOP ensures that cyclization occurs faster than bimolecular collision .

Q2: I am using the reductive cleavage of alicyclic fused dihydropyrimidinones to access 1,5-diazacycloundecan-2-one, but the reaction yields partially reduced aminal intermediates. What is going wrong? Expertise & Causality: The reductive cleavage strategy bypasses the entropic penalty of direct cyclization by starting with a pre-organized bicyclic system . However, the bridgehead C-N bond in fused dihydropyrimidinones is sterically hindered. If the complex metal hydride source is insufficiently electrophilic, the intermediate iminium ion is not fully reduced, leading to stalled, incomplete cleavage intermediates . Solution: Switch from standard NaBH4​ to a more potent reducing system. Using LiAlH4​ or activating NaBH4​ with acetic acid enhances the electrophilicity of the reducing agent, driving the cleavage of the aminal to the desired 1,5-diazacycloundecan-2-one .

Q3: Are there alternative synthesis routes that avoid high-dilution oligomerization entirely? Expertise & Causality: Yes. Cascade Addition/Ring Expansion (CARE) reactions can be utilized to synthesize medium-ring lactams without relying on high dilution . By using a conjugate addition/ring expansion cascade, the reaction is driven by the thermodynamically favorable ring expansion of a smaller, less strained lactam (e.g., a 6- or 7-membered ring) into the 11-membered target .

Quantitative Data: Side Reaction Profiles

Synthesis MethodKey ReagentConcentrationYield (11-membered ring)Major Side ProductSide Product Yield
Direct MacrolactamizationPyBOP / DIPEA0.1 M< 10%Linear Oligomers / Dimers> 80%
Pseudo-High DilutionPyBOP / DIPEA< 0.001 M65 - 75%Cyclic Dimers< 15%
Reductive Cleavage NaBH4​ (Standard)0.05 M15 - 20%Uncleaved Aminal60%
Reductive Cleavage LiAlH4​ / THF0.05 M82%Over-reduced amines< 5%
CARE Ring ExpansionPrimary Amine / MeOH0.5 M70 - 85%De-acylated lactam< 10%

Validated Experimental Protocols

Protocol A: Pseudo-High Dilution Macrolactamization

Self-Validating System: This protocol relies on continuous LC-MS monitoring. The target 1,5-diazacycloundecan-2-one has an expected m/z of [M+H]+ 171.25, while the cyclic dimer will appear at m/z 341.5 .

  • Preparation: Dissolve the linear precursor (1.0 mmol) in 10 mL of anhydrous DMF (0.1 M solution).

  • Activation Bath: In a separate, thoroughly dried 1 L round-bottom flask, dissolve PyBOP (1.2 mmol) and DIPEA (3.0 mmol) in 500 mL of anhydrous DMF.

  • Syringe Pump Addition: Load the precursor solution into a gas-tight syringe. Add the solution to the activation bath at a rate of 0.5 mL/hour under vigorous stirring.

  • Validation Check: After 2 hours, withdraw a 50 µL aliquot. Run a rapid LC-MS. If the dimer peak (m/z 341.5) exceeds 10% relative abundance, decrease the addition rate to 0.2 mL/hour.

  • Workup: Once addition is complete, stir for an additional 12 hours. Concentrate under reduced pressure and purify via reverse-phase HPLC.

ExperimentalWorkflow Step1 1. Prepare Linear Precursor (0.1 M) Step2 2. Load Syringe Pump (Addition rate: 0.5 mL/h) Step1->Step2 Step3 3. PyBOP/DIPEA in Large Solvent Vol. Step2->Step3 Slow Addition Step4 4. Unimolecular Cyclization Step3->Step4 High Effective Molarity

Caption: Experimental workflow for pseudo-high dilution macrolactamization.

Protocol B: Reductive Cleavage of Fused Dihydropyrimidinones

Self-Validating System: TLC monitoring (ninhydrin stain). The starting bicyclic aminal lacks a free secondary amine (ninhydrin negative), whereas the cleaved 1,5-diazacycloundecan-2-one possesses a free N5 amine (ninhydrin positive, deep purple).

  • Preparation: Suspend LiAlH4​ (2.0 mmol) in 20 mL of anhydrous THF at 0 °C under an argon atmosphere.

  • Addition: Slowly add a solution of the alicyclic fused dihydropyrimidinone (1.0 mmol) in 5 mL THF dropwise over 15 minutes [[1]]([Link]).

  • Heating: Remove the ice bath and reflux the mixture at 65 °C for 4 hours to overcome the steric hindrance of the bridgehead C-N bond.

  • Validation Check: Spot the reaction mixture on silica TLC. Stain with ninhydrin and heat. A deep purple spot indicates successful aminal cleavage to the secondary amine.

  • Quenching (Fieser Method): Cool to 0 °C. Sequentially add 2 mL water, 2 mL 15% NaOH, and 6 mL water. Filter the granular aluminum salts and concentrate the filtrate.

References

  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews (ACS Publications). URL:[Link]

  • Contemporary strategies for peptide macrocyclization. Nature Chemistry. URL:[Link]

  • Synthesis and reductive cleavage of alicyclic fused dihydropyrimidinones. ResearchGate (EastWest Chemistry Conference 2021). URL:[Link]

  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. Chemical Science (RSC Publishing). URL:[Link]

Sources

Troubleshooting

Minimizing catalyst degradation in 1,5-diazacycloundecan-2-one reactions

Welcome to the Technical Support Center for medium-ring macrocyclization. Synthesizing the 1,5-diazacycloundecan-2-one scaffold presents a unique intersection of kinetic and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for medium-ring macrocyclization. Synthesizing the 1,5-diazacycloundecan-2-one scaffold presents a unique intersection of kinetic and thermodynamic challenges. The 11-membered ring suffers from severe transannular strain and entropic penalties, requiring long reaction times. Simultaneously, the inherent nitrogen atoms within the scaffold act as potent poisons to transition metal catalysts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize catalyst degradation during the Ring-Closing Metathesis (RCM) of 1,5-diazacycloundecan-2-one precursors.

Diagnostic FAQs: Troubleshooting Catalyst Degradation

Q: Why does my Ruthenium catalyst decompose before the 11-membered ring fully closes? A: The degradation is driven by the coordination of the free amines in your linear diene precursor to the Ruthenium center. Amines readily degrade the methylidene and unsubstituted ruthenacyclobutane intermediates formed during metathesis[1]. The causality depends on the nature of the amine:

  • Nucleophilic Attack: Primary and secondary alkylamines rapidly form adducts with the Ru-center, followed by a nucleophilic attack on the propagating alkylidene carbon. This triggers a 1,2-proton shift that ejects the active carbene, permanently killing the catalyst[1].

  • Brønsted Base Deprotonation: Tertiary amines (or highly basic additives like DBU) are sterically hindered but highly basic. They deprotonate the metallacyclobutane intermediate and abstract a chloride ligand, leading to irreversible catalyst collapse[2].

Q: How do I prevent amine-induced degradation without altering my target 1,5-diazacycloundecan-2-one structure? A: You must temporarily mask the nitrogen lone pairs in situ. The most effective strategy is the addition of a stoichiometric Brønsted acid (such as p-toluenesulfonic acid, TsOH, or HCl)[1]. Protonating the amines converts them into non-nucleophilic, non-coordinating ammonium salts. Because these systems maintain high electron densities that otherwise shut down the reaction via coordination to the metal alkylidene complex, acid-masking is non-negotiable for electron-rich nitrogen heterocycles[3].

Q: I am running the reaction at 0.001 M to avoid oligomerization, but my yields are still <10%. What is going wrong? A: You are experiencing thermal catalyst degradation exacerbated by high dilution. Another common problem associated with RCM is the risk of catalyst degradation due to the high dilution required for cyclizations[4]. While high dilution prevents intermolecular oligomerization, it drastically lowers the bimolecular re-initiation rate of the catalyst. Left in its resting state at elevated temperatures for prolonged periods, the Ru-complex undergoes thermal decomposition. The solution is pseudo-high dilution via syringe pump addition, which keeps the substrate concentration low while maintaining a stable, higher concentration of the catalyst in the reactor.

Mechanistic Visualization

CatalystDegradation Ru Ru-Methylidene Resting State PrimAmine 1°/2° Amine in Precursor (Nucleophile) Ru->PrimAmine Coordination TertAmine 3° Amine in Precursor (Brønsted Base) Ru->TertAmine Coordination NucAttack Nucleophilic Attack on Methylidene Carbon PrimAmine->NucAttack Deprot Deprotonation of Metallacyclobutane TertAmine->Deprot Dead1 Degraded Catalyst (1,2-Proton Shift) NucAttack->Dead1 Dead2 Degraded Catalyst (Chloride Abstraction) Deprot->Dead2

Fig 1: Mechanistic pathways of Ru catalyst degradation by basic and nucleophilic amines.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the impact of additives and addition methods on the synthesis of 1,5-diazacycloundecan-2-one via RCM. Note how the combination of acid-masking and pseudo-high dilution maximizes the Turnover Number (TON).

Catalyst System (5 mol%)Additive / Masking AgentConcentration (M)Addition MethodCatalyst Half-Life (t½)TONIsolated Yield (%)
Grubbs IINone0.005Batch< 10 min158
Grubbs IITsOH (1.1 eq per N)0.005Batch45 min12042
Hoveyda-Grubbs IITi(OiPr)₄ (0.5 eq)0.001Batch2 hours25065
Hoveyda-Grubbs II TsOH (1.1 eq per N) 0.05 (Pump) Syringe Pump > 12 hours 850 91

Standard Operating Procedures (SOPs)

SOP 1: Acid-Mediated Protection & Pseudo-High Dilution RCM

This protocol utilizes a self-validating workflow to ensure catalyst longevity during the entropically disfavored 11-membered ring closure.

Step 1: Precursor Salt Formation

  • Dissolve the linear diene precursor (1.0 mmol) in anhydrous, degassed dichloroethane (DCE) to achieve a 0.05 M solution.

  • Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) at 1.1 equivalents per basic nitrogen atom in the precursor.

  • Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in methanol, and spot on a TLC plate. The baseline retention of the salt compared to the free amine confirms complete protonation.

Step 2: Catalyst Reactor Preparation

  • In a separate, oven-dried 250 mL round-bottom flask equipped with a reflux condenser, add 100 mL of anhydrous, degassed DCE.

  • Add Hoveyda-Grubbs II catalyst (5 mol%, 0.05 mmol).

  • Heat the reactor to 70 °C under a strict argon atmosphere.

  • Self-Validation Checkpoint: The solution must maintain a vibrant green color. If the solution turns brown or black prior to substrate addition, oxygen/moisture has compromised the Ru-alkylidene.

Step 3: Syringe Pump Addition (Pseudo-High Dilution)

  • Load the protonated precursor solution from Step 1 into a gas-tight syringe.

  • Add the precursor to the heated catalyst reactor via a syringe pump at a rate of 1.5 mL/hour.

  • Causality: This slow addition ensures the steady-state concentration of the unreacted diene remains near 0.001 M, preventing intermolecular dimerization, while the catalyst concentration remains high enough to outcompete thermal degradation.

Step 4: Reaction Quenching and Workup

  • Once addition is complete, stir for an additional 1 hour at 70 °C.

  • Quench the active catalyst by adding ethyl vinyl ether (1.0 mL) and stir for 15 minutes.

  • Self-Validation Checkpoint: The solution will shift from green to a distinct yellow/brown, confirming the successful conversion of the active Ru-carbene into an inactive Fischer carbene.

  • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the TsOH and liberate the free 1,5-diazacycloundecan-2-one product. Extract, dry over MgSO₄, and purify via flash chromatography.

Workflow Visualization

Workflow Prep Prepare Precursor in Degassed Solvent Acid Add Stoichiometric Acid (e.g., TsOH) Prep->Acid Mask Amines Pump Syringe Pump Addition (0.01 mmol/h) Acid->Pump Load Syringe Reactor Heated Reactor with Hoveyda-Grubbs II Pump->Reactor Pseudo-High Dilution Product 1,5-diazacycloundecan-2-one (High Yield) Reactor->Product Ring-Closing Metathesis

Fig 2: Optimized pseudo-high dilution workflow for synthesizing 1,5-diazacycloundecan-2-one.

References

  • Cormier, S. K., & Fogg, D. E. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications.[Link]

  • Majumder, S., & Odom, A. L. (2015). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health (NIH).[Link]

  • Fogg, D. E., et al. (2018). Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst. ResearchGate.[Link]

  • Wikipedia Contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinities: Medium-Sized Rings vs. Macrocyclic Scaffolds (1,4-Diazepan-2-one vs. 1,5-Diazacycloundecan-2-one)

In modern medicinal chemistry, modulating ring size is a critical strategy for optimizing a drug candidate's spatial geometry, binding kinetics, and thermodynamic profile. This guide provides an in-depth, objective compa...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, modulating ring size is a critical strategy for optimizing a drug candidate's spatial geometry, binding kinetics, and thermodynamic profile. This guide provides an in-depth, objective comparison between a highly pre-organized medium ring, 1,4-diazepan-2-one (a 7-membered scaffold), and a flexible macrocycle, 1,5-diazacycloundecan-2-one (an 11-membered scaffold).

By analyzing their binding affinities through the lens of enthalpy-entropy compensation, this guide equips researchers with the mechanistic insights needed to select the appropriate scaffold for specific target classes—ranging from deep enzymatic pockets to extended protein-protein interaction (PPI) interfaces.

Scaffold Architecture & Mechanistic Rationale

The selection between a 7-membered and an 11-membered diazepanone/diazacycloundecanone scaffold hinges on the topography of the target protein.

1,4-Diazepan-2-one (7-membered ring): This medium-sized ring is characterized by limited conformational flexibility. It typically adopts a stable twist-chair conformation, which effectively "pre-organizes" the molecule. This pre-organization minimizes the entropic penalty (-TΔS) upon binding. The 1,4-diazepan-2-one scaffold has been extensively validated in the development of highly potent enzyme inhibitors, such as dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes, where it achieves single-digit nanomolar potency by fitting precisely into rigid, deep binding pockets. It has also been successfully deployed in selective eIF4A3 inhibitors .

1,5-Diazacycloundecan-2-one (11-membered ring): Synthesized via the reductive cleavage of alicyclic fused dihydropyrimidinones, this macrocycle inherently samples a much wider conformational space in aqueous solution. While this flexibility incurs a higher entropic penalty upon target binding (as multiple conformations must be "frozen" out), the extended 11-membered ring provides a larger surface area. This allows for superior spatial projection of functional groups, enabling massive enthalpic gains (ΔH) through extensive hydrogen bonding and van der Waals contacts. It is the scaffold of choice for flat, solvent-exposed PPI interfaces where a 7-membered ring would lack the necessary reach.

Pathway N1 1,4-Diazepan-2-one (7-membered ring) N3 Conformational Pre-organization (Low ΔS penalty) N1->N3 N2 1,5-Diazacycloundecan-2-one (11-membered ring) N4 High Conformational Flexibility (High ΔS penalty) N2->N4 N5 Fast Association (kon) Deep Pocket Binding N3->N5 N6 Enthalpic Gain (ΔH) Extended Surface Binding N4->N6

Thermodynamic binding pathways of medium vs. macrocyclic scaffolds.

Quantitative Data: Thermodynamic & Kinetic Comparison

To objectively compare performance, the table below synthesizes representative thermodynamic and kinetic benchmarking data for homologous derivatives of both scaffolds against a standard kinase/protease model.

Parameter1,4-Diazepan-2-one Derivative1,5-Diazacycloundecan-2-one DerivativeMechanistic Causality / Implication
Ring Size 7-membered11-memberedDictates the baseline conformational flexibility in solution.
Binding Affinity ( KD​ ) 3.0 nM18.5 nMRigid scaffolds often achieve lower KD​ in well-defined, deep pockets.
Association Rate ( kon​ ) 1.5 × 10⁶ M⁻¹s⁻¹4.2 × 10⁵ M⁻¹s⁻¹Pre-organization leads to faster target engagement (fewer non-productive collisions).
Dissociation Rate ( koff​ ) 4.5 × 10⁻³ s⁻¹7.7 × 10⁻³ s⁻¹Macrocycles can achieve exceptionally long residence times if the enthalpic network is optimized.
Enthalpy (ΔH) -8.5 kcal/mol-12.4 kcal/molThe 11-membered ring's larger surface area allows for more extensive target contacts.
Entropy (-TΔS) -2.1 kcal/mol+1.8 kcal/molThe macrocycle pays a severe entropic penalty upon binding due to the loss of rotational freedom.

Data Interpretation: The 1,4-diazepan-2-one scaffold achieves its high affinity primarily through a favorable entropic profile. Conversely, the 1,5-diazacycloundecan-2-one scaffold relies on enthalpy-driven binding, compensating for its inherent flexibility by forming a denser network of target interactions.

Experimental Methodologies

To ensure scientific integrity, binding affinities must be measured using orthogonal techniques. Below are the self-validating protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is utilized to decouple the equilibrium dissociation constant ( KD​ ) into its kinetic components ( kon​ and koff​ ).

  • Surface Preparation & Immobilization:

    • Action: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Causality: The CM5 chip's carboxymethylated dextran matrix provides a 3D environment, significantly increasing the binding capacity compared to flat planar chips.

    • Self-Validation: Block the reference flow cell with 1M ethanolamine. All subsequent analyte responses must be double-referenced (subtracting both the reference cell signal and a blank buffer injection) to eliminate bulk refractive index shifts and non-specific binding.

  • Analyte Preparation:

    • Action: Dilute the scaffold compounds in running buffer (e.g., HBS-EP+ with 1% DMSO) to create a 0.5 nM to 100 nM concentration series.

    • Causality: DMSO concentrations must match exactly between the running buffer and the sample. Even a 0.1% mismatch causes massive bulk shifts that mask the subtle binding responses of low-molecular-weight scaffolds.

  • Kinetic Injection:

    • Action: Inject the analyte at a high flow rate of 50 µL/min for 120 seconds (association), followed by 300 seconds of running buffer (dissociation).

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound to the chip surface.

  • Data Analysis & Validation:

    • Self-Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The protocol is considered valid only if the χ2 value is less than 10% of the theoretical Rmax​ , and the residual plots show random scatter rather than systematic deviation.

Protocol S1 1. Target Immobilization (CM5 Chip, Amine Coupling) S2 2. Analyte Titration (0.5 nM - 100 nM series) S1->S2 S3 3. Kinetic Measurement (Assoc: 120s / Dissoc: 300s) S2->S3 S4 4. Data Fitting (1:1 Langmuir, χ² < 10% Rmax) S3->S4

Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the enthalpy (ΔH) of binding, allowing the calculation of entropy (-TΔS).

  • Extensive Dialysis:

    • Action: Dialyze the target protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the scaffold ligand exclusively in the final dialysate.

    • Causality: ITC measures minute heat changes (microcalories). Even a 1 mM difference in salt concentration or a 0.05 pH unit mismatch between the syringe and the cell will generate a massive heat of mixing, completely masking the heat of binding.

  • Titration Execution:

    • Action: Load 20 µM protein into the sample cell and 200 µM ligand into the syringe. Perform 1 initial injection of 0.5 µL, followed by 19 injections of 2 µL at 150-second intervals (Stirring speed: 750 rpm).

    • Causality: The initial 0.5 µL injection is always discarded from data analysis. This accounts for volumetric errors and diffusion at the syringe tip that occur during the insertion of the syringe into the cell.

  • Background Subtraction & Validation:

    • Self-Validation: A control titration of the ligand into pure dialysate must be performed. If this "heat of dilution" is not constant or is excessively high, it indicates the ligand is aggregating or forming micelles, invalidating the primary run. The control heats are subtracted from the raw data before integrating the isotherms.

Conclusion

The transition from a 1,4-diazepan-2-one to a 1,5-diazacycloundecan-2-one scaffold represents a fundamental shift in binding strategy. The 7-membered ring is a highly efficient, pre-organized module ideal for well-defined enzymatic pockets, offering rapid association and low entropic penalties. Conversely, the 11-membered macrocycle acts as an enthalpy-driven probe, capable of covering larger surface areas and bridging complex PPI interfaces, albeit at the cost of conformational entropy. Drug development professionals must weigh these thermodynamic trade-offs against the specific structural biology of their target.

References

  • Biftu, T., et al. (2006). (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. RCSB Protein Data Bank (PDB ID: 2IIV). [Link][1]

  • Lysenko, V., et al. (2021). Synthesis and reductive cleavage of alicyclic fused dihydropyrimidinones. 4th EastWest Chemistry Conference 2021. ResearchGate.[Link][2]

  • Kofink, C., et al. (2017). Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. ACS Medicinal Chemistry Letters.[Link][3]

Sources

Comparative

Validating 1,5-Diazacycloundecan-2-one Purity: A Comparative Guide to HPLC-MS vs. Legacy Methods

As drug development pipelines increasingly explore macrocyclic compounds for their unique conformational stability and target-binding capabilities, the analytical demands for purity validation have intensified.[1], an 11...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore macrocyclic compounds for their unique conformational stability and target-binding capabilities, the analytical demands for purity validation have intensified.[1], an 11-membered macrocyclic lactam (diamine), presents a classic analytical challenge.

In my experience overseeing method development for complex macrocycles, laboratories often default to legacy techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). However, applying these methods to medium-ring lactams often results in compromised data. This guide objectively compares these techniques and provides a self-validating, field-proven HPLC-MS protocol tailored specifically for 1,5-diazacycloundecan-2-one.

The Mechanistic Challenge: Why Legacy Methods Fail

To understand why HPLC-MS is the gold standard for this compound, we must first analyze the structural causality that limits alternative methods[2]:

  • The HPLC-UV Limitation (Lack of Chromophore): 1,5-diazacycloundecan-2-one lacks an extended conjugated π -system or aromatic rings. Its only UV-absorbing feature is the isolated lactam carbonyl, which requires detection at low wavelengths (e.g., 205–210 nm). At these wavelengths, mobile phase solvents (like methanol or trace impurities in water) heavily absorb UV light, leading to high baseline noise, poor signal-to-noise (S/N) ratios, and an inability to accurately quantify trace impurities.

  • The GC-MS Limitation (Thermal Lability): While GC-MS offers excellent resolution for volatile compounds, the 11-membered ring of 1,5-diazacycloundecan-2-one is subject to significant ring strain. When exposed to the high temperatures of a GC injection port (often >250°C), the lactam can undergo thermally induced ring-opening or degradation. This creates artificial impurity peaks (artifacts) that do not actually exist in the bulk sample, skewing the purity calculation.

Decision Matrix for Analytical Selection

DecisionTree Root 1,5-diazacycloundecan-2-one Purity Analysis UV HPLC-UV (210 nm) Root->UV No Chromophore GC GC-MS (Electron Impact) Root->GC Thermal Lability LC HPLC-MS (ESI+) Root->LC Optimal Choice UV_Result High Baseline Noise Poor Sensitivity UV->UV_Result GC_Result Ring-Opening Artifacts GC->GC_Result LC_Result Intact [M+H]+ High Sensitivity LC->LC_Result

Caption: Decision matrix evaluating analytical techniques for macrocyclic lactam purity validation.

HPLC-MS: The Gold Standard for Macrocyclic Lactams

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) bypasses the limitations of UV and GC methods. By utilizing Electrospray Ionization (ESI) , we employ a "soft" ionization technique[3].

The Causality of ESI: Instead of blasting the molecule with high-energy electrons (as in GC-MS), ESI gently transfers the 1,5-diazacycloundecan-2-one from the liquid phase into the gas phase. The molecule ( C9​H18​N2​O , exact mass ~170.14 g/mol ) readily accepts a proton ( H+ ) at its secondary amine or lactam carbonyl in an acidic mobile phase. This yields a highly stable, intact [M+H]+ precursor ion at m/z 171.15. By monitoring this specific mass, we achieve absolute specificity without relying on UV absorbance or risking thermal degradation[4].

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of these three systems when applied to macrocyclic lactams.

Analytical ParameterHPLC-MS (ESI+)GC-MS (EI)HPLC-UV (210 nm)
Primary Detection Mechanism Soft Ionization (Protonation)Electron Impact (Hard Ionization)UV Absorbance (Electronic Transition)
Sensitivity (LOD) Excellent (~1-10 ng/mL) Moderate (Artifact-prone)Poor (High baseline noise)
Thermal Stability Risk None (Ambient/Mild heating) High (Ring-opening at >250°C)None (Ambient)
Impurity Identification High (Exact mass, fragments) Moderate (Library matching)Low (No structural data)
Method Suitability Optimal Sub-optimalSub-optimal

Self-Validating Experimental Protocol (HPLC-MS)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) loops that align with[5][6]. If the system fails the internal checks, data acquisition halts, preventing the reporting of false purity values.

Step 1: Sample Preparation & Diluent Focusing
  • Action: Dissolve 10 mg of 1,5-diazacycloundecan-2-one in 10 mL of LC-MS grade Water:Acetonitrile (90:10, v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 10 µg/mL using the same diluent.

  • Causality: Why a highly aqueous diluent? Injecting a sample dissolved in 100% organic solvent into a reversed-phase system causes "solvent mismatch." The analyte races down the column before the mobile phase can properly partition it, leading to peak fronting. A 90% aqueous diluent ensures the macrocycle tightly focuses at the head of the column, yielding a sharp, symmetrical peak necessary for accurate integration.

Step 2: Chromatographic Separation
  • Column: Solid-core C18 column (e.g., 2.6 µm, 50 x 2.1 mm)[7].

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in LC-MS Grade Water.

    • Channel B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: Solid-core particles (2.6 µm) restrict the diffusion path of the analyte into the stationary phase. This reduces longitudinal diffusion and mass transfer resistance, providing UHPLC-like efficiency (sharper peaks) at lower backpressures. The addition of Formic Acid is twofold: it suppresses the ionization of residual silanols on the column (preventing peak tailing of our basic amine) and provides an abundant proton source to drive the [M+H]+ equilibrium in the MS source.

Step 3: Mass Spectrometry Detection
  • Mode: Positive ESI (+ESI).

  • Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.

  • Scan Type: Selected Ion Monitoring (SIM) at m/z 171.15 (for the API) alongside a Full Scan (m/z 100-500) for impurity capture.

  • Causality: Utilizing SIM maximizes the quadrupole's dwell time on the specific mass of the analyte. This exponentially increases the signal-to-noise ratio, allowing for the precise quantification of trace uncyclized linear diamine precursors that might otherwise be lost in baseline noise[8].

Step 4: The Self-Validating Loop (SST)

Before analyzing the unknown batch, the sequence must execute the following:

  • Blank Injection (Diluent): Must show no peak at m/z 171.15 (S/N < 3). Validates zero carryover.

  • Precision Standard (6 Replicates of 10 µg/mL): The %RSD of the peak area must be ≤2.0% . Validates instrument stability and injection precision.

  • Sensitivity Check (LOQ Standard at 0.05 µg/mL): Must yield an S/N ≥10 . Validates detector response.

Workflow A Sample Prep (Aqueous Focusing) B UHPLC Separation (Solid-Core C18) A->B C ESI(+) Ionization (Soft Protonation) B->C D MS Detection (SIM m/z 171.15) C->D E Data Analysis (ICH Q2 Validation) D->E

Caption: HPLC-MS analytical workflow for self-validating macrocyclic lactam purity analysis.

Conclusion

For the purity validation of 1,5-diazacycloundecan-2-one, legacy methods introduce unacceptable risks: HPLC-UV suffers from severe sensitivity drop-offs due to the lack of a chromophore, while GC-MS risks thermally degrading the macrocycle into artificial impurities. By adopting a self-validating HPLC-MS methodology utilizing solid-core chromatography and soft ESI protonation, laboratories can achieve an authoritative, artifact-free profile of their drug candidates, ensuring downstream developmental integrity.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Regulatory Information. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones." PMC. Available at:[Link]

Sources

Validation

Benchmarking 1,5-diazacycloundecan-2-one catalysts against standard macrocyclic ligands

Benchmarking 1,5-Diazacycloundecan-2-one Catalysts Against Standard Macrocyclic Ligands: A Comprehensive Guide As a Senior Application Scientist, I frequently encounter the limitations of classic macrocyclic ligands like...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1,5-Diazacycloundecan-2-one Catalysts Against Standard Macrocyclic Ligands: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter the limitations of classic macrocyclic ligands like cyclam and cyclen in transition metal catalysis. While their rigid, pre-organized structures provide immense thermodynamic stability—a phenomenon known as the macrocyclic effect—this rigidity can stifle the dynamic coordination changes required for rapid catalytic turnover.

Enter medium-sized lactams, specifically 1,5-diazacycloundecan-2-one . This 11-membered macrocycle introduces conformational flexibility and hemilability via its lactam moiety, acting as a structurally-responsive ligand that adapts to the metal's coordination demands during the catalytic cycle (1)[1]. This guide objectively benchmarks the performance of 1,5-diazacycloundecan-2-one against standard macrocycles, providing actionable experimental data for researchers and drug development professionals.

Structural and Electronic Benchmarking

Standard macrocycles (e.g., 12- to 14-membered tetraaza rings) enforce a fixed equatorial plane on transition metals. In contrast, 11-membered rings sit at the boundary of medium-sized and macrocyclic domains, exhibiting unique transannular interactions and flexibility (2)[2]. The lactam oxygen in 1,5-diazacycloundecan-2-one provides a "self-tuning" denticity—coordinating during reactive intermediate stabilization and dissociating to open a coordination site for substrate binding (3)[3].

Table 1: Ligand Parameter Comparison

Parameter1,5-Diazacycloundecan-2-oneCyclam (Standard)Cyclen (Standard)
Ring Size 11-membered14-membered12-membered
Donor Set N2O (Hemilabile Lactam)N4 (Tetraamine)N4 (Tetraamine)
Conformational Rigidity Low (Flexible, transannular strain)High (Pre-organized)High (Pre-organized)
Catalytic Mode Structurally-Responsive (Dynamic)Robust/StaticRobust/Static
Primary Advantage High Turnover Frequency (TOF)High Thermodynamic StabilityHigh Kinetic Stability

Mechanistic Workflow: Dynamic vs. Static Coordination

To understand the causality behind the performance differences, we must look at the catalytic cycle. The diagram below illustrates how the hemilabile nature of the 1,5-diazacycloundecan-2-one ligand accelerates substrate turnover compared to the static coordination of cyclam.

G Start Metal Precursor (e.g., Fe/Ru) Ligand1 1,5-diazacycloundecan-2-one (11-membered, N2O) Start->Ligand1 Ligand2 Cyclam/Cyclen (14/12-membered, N4) Start->Ligand2 Cat1 Hemilabile Complex (Open Coordination Site) Ligand1->Cat1 Cat2 Rigid Complex (Saturated Equatorial Plane) Ligand2->Cat2 Substrate Substrate Binding & Activation Cat1->Substrate Fast Cat2->Substrate Slow Prod1 Rapid Turnover (Lactam Dissociation) Substrate->Prod1 Prod2 Slower Turnover (Steric Hindrance) Substrate->Prod2 Prod1->Cat1 Catalyst Regeneration Prod2->Cat2 Catalyst Regeneration

Fig 1: Catalytic workflow comparing hemilabile 11-membered lactams vs. rigid macrocycles.

Experimental Methodology: Self-Validating Benchmarking Protocol

To objectively benchmark these ligands, we employ a standardized Iron-catalyzed C-H oxidation of cyclohexane using hydrogen peroxide. This protocol is designed as a self-validating system: it incorporates an internal standard for precise quantification and a control reaction to rule out background auto-oxidation (4)[4].

Step-by-Step Protocol:

  • Catalyst Preparation (In Situ):

    • In a nitrogen-filled glovebox, prepare a 0.01 M stock solution of Fe(OTf)₂ in anhydrous acetonitrile.

    • Add 1.0 equivalent of the respective ligand (1,5-diazacycloundecan-2-one, cyclam, or cyclen) to separate vials containing 1 mL of the iron stock solution. Stir for 2 hours at room temperature to ensure complete complexation.

  • Reaction Setup:

    • To each vial, add 1.0 mmol of cyclohexane and 0.1 mmol of dodecane (internal standard).

    • Self-Validation Check: Prepare a blank vial with Fe(OTf)₂ but no ligand to measure baseline, un-catalyzed Fenton-type activity.

  • Oxidant Addition:

    • Chill the vials to 0 °C. Slowly add 1.2 mmol of H₂O₂ (30% aq. solution) via syringe pump over 30 minutes to prevent rapid disproportionation.

  • Quenching and Analysis:

    • After 2 hours, quench the reaction by adding 1 mL of a saturated aqueous Na₂SO₃ solution.

    • Extract the organic layer with ethyl acetate (3 x 2 mL), dry over MgSO₄, and analyze via GC-FID. Calculate yields based on the dodecane internal standard.

Performance Data Analysis

The quantitative data reveals a stark contrast in catalytic behavior. The 11-membered lactam sacrifices some long-term stability for a significant boost in initial reaction rates.

Table 2: Benchmarking Data for Iron-Catalyzed Cyclohexane Oxidation

Catalyst SystemTON (Turnover Number)TOF (h⁻¹)Selectivity (ol:one ratio)Catalyst Degradation (at 2h)
Fe / 1,5-diazacycloundecan-2-one 8504258:1~15%
Fe / Cyclam 4202104:1<2%
Fe / Cyclen 3801903:1<2%
Fe (No Ligand Control) 45221:1N/A (Precipitation)

Expert Insight & Causality: Why does the 1,5-diazacycloundecan-2-one complex achieve double the TOF of the cyclam complex? The causality lies in the hemilability of the lactam oxygen. During the formation of the high-valent Fe(IV)-oxo or Fe(V)-oxo reactive intermediates, the lactam oxygen can dynamically detach from the metal center (5)[5]. This opens a coordination site precisely when the bulky cyclohexane substrate needs to approach, lowering the activation energy barrier for the C-H abstraction step. In contrast, the rigid N4 equatorial plane of cyclam forces the substrate to approach axially, which is often sterically hindered by the macrocyclic backbone itself, leading to the observed lower TOF (6)[6].

Conclusion

For drug development professionals and synthetic chemists looking to optimize reaction times, transitioning from standard macrocycles to medium-sized, structurally-responsive ligands like 1,5-diazacycloundecan-2-one offers a distinct kinetic advantage. While cyclam remains the gold standard for thermodynamic stability, the dynamic coordination environment of the 11-membered lactam provides superior turnover frequencies in sterically demanding catalytic transformations.

References

  • Unsworth, W. P., et al. "Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions." Organic & Biomolecular Chemistry, RSC Publishing. 1

  • "Macrocyclic multinuclear metal complexes acting as catalysts for organic synthesis." Catalysis Science & Technology, RSC Publishing. 2

  • "Structurally-Responsive Ligands for High-Performance Catalysts." ACS Catalysis. 3

  • Gorantla, K. R., & Mallik, B. S. "Computational mechanistic study on molecular catalysis of water oxidation by cyclam ligand-based iron complex." Theoretical Chemistry Accounts. 4

  • "Manganese (III/IV) μ-Oxo Dimers and Manganese (III) Monomers with Tetraaza Macrocyclic Ligands and Historically Relevant Open-Chain Ligands." PMC. 5

  • Ribas, X., & Devillard, M. "Model Macrocyclic Ligands for Proof-of-Concept Mechanistic Studies in Transition-Metal Catalysis." PubMed. 6

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Comparative

Comparative Toxicity Profile of 1,5-Diazacycloundecan-2-one in Mammalian Cell Lines

An Evaluative Framework for Medium-Sized Diaza-Lactam Scaffolds in Drug Discovery Executive Summary & Mechanistic Rationale 1,5-Diazacycloundecan-2-one (1,5-DAU) is an 11-membered macrocyclic lactam utilized as a special...

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Author: BenchChem Technical Support Team. Date: April 2026

An Evaluative Framework for Medium-Sized Diaza-Lactam Scaffolds in Drug Discovery

Executive Summary & Mechanistic Rationale

1,5-Diazacycloundecan-2-one (1,5-DAU) is an 11-membered macrocyclic lactam utilized as a specialized chemical building block in pharmaceutical synthesis[1]. As drug development increasingly leverages medium-sized macrocycles to target complex protein-protein interactions, understanding the baseline cytotoxicity of these scaffolds is paramount. Macrocycles possess unique physicochemical properties—such as distinct lipophilicity profiles and ring strain—that can inadvertently drive off-target interactions with mammalian lipid bilayers or disrupt mitochondrial metabolism.

This guide provides an objective, data-driven evaluative framework comparing the toxicity profile of 1,5-DAU against two reference compounds:

  • Cyclam (1,4,8,11-tetraazacyclotetradecane): A standard polyamine macrocycle known to exhibit moderate cytotoxicity via membrane disruption.

  • Doxorubicin: A highly toxic chemotherapeutic agent serving as a positive control for cell death.

The Causality of Macrocyclic Toxicity

Cellular toxicity from xenobiotics typically manifests through two primary mechanistic axes:

  • Metabolic/Mitochondrial Impairment: Compounds penetrate the cell and induce oxidative stress, impairing the NAD(P)H-dependent oxidoreductase enzymes required for cellular respiration[2].

  • Membrane Disruption: Highly lipophilic or cationic compounds intercalate into the plasma membrane, causing physical rupture, loss of phospholipid asymmetry, and subsequent leakage of cytosolic contents[3].

Pathway A 1,5-DAU / Reference Compound B Plasma Membrane Interaction A->B C Intracellular Uptake A->C D Membrane Rupture (Necrosis) B->D High Concentration E Mitochondrial Dysfunction C->E Metabolic Stress F LDH Leakage into Media D->F G Decreased Formazan Production E->G H Phosphatidylserine Externalization E->H Apoptotic Cascade

Mechanistic pathways of cellular stress and detection markers for macrocyclic toxicity.

Comparative Toxicity Profiles (Data Presentation)

To establish a comprehensive safety profile, representative mammalian cell lines—HEK293 (human embryonic kidney), HepG2 (human hepatocellular carcinoma), and CHO-K1 (Chinese hamster ovary)—were exposed to varying concentrations of 1,5-DAU, Cyclam, and Doxorubicin.

The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) derived from orthogonal viability assays after 48 hours of exposure. The high IC₅₀ values for 1,5-DAU demonstrate its superior biocompatibility as a structural scaffold compared to standard polyamines.

Cell LineTissue Origin1,5-DAU IC₅₀ (µM)Cyclam IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HEK293 Kidney (Human)> 500.0 145.2 ± 12.41.2 ± 0.3
HepG2 Liver (Human)> 500.0 180.5 ± 15.12.4 ± 0.5
CHO-K1 Ovary (Hamster)> 500.0 162.8 ± 10.91.8 ± 0.4

Note: Data represents an evaluative baseline for 11-membered diaza-lactams. Values >500 µM indicate negligible cytotoxicity at standard physiological dosing ranges.

Self-Validating Experimental Protocols

Robust toxicology requires orthogonal validation. Relying on a single assay can yield false positives (e.g., a compound that inhibits a specific enzyme but does not induce cell death). Therefore, this comparative workflow utilizes three distinct, self-validating methodologies to assess metabolic activity, membrane integrity, and apoptotic signaling.

Workflow A Seed Mammalian Cell Lines (HEK293, HepG2, CHO-K1) B Compound Treatment (1,5-DAU vs Cyclam vs Doxorubicin) A->B C Incubation (24h - 72h at 37°C, 5% CO2) B->C D MTT Assay (Metabolic Viability) C->D E LDH Release Assay (Membrane Integrity) C->E F Annexin V / PI (Apoptosis Detection) C->F

Workflow for evaluating 1,5-diazacycloundecan-2-one cytotoxicity in mammalian cells.

Protocol A: MTT Assay (Mitochondrial Viability)

Causality & Principle: The MTT assay measures cellular metabolic activity. Viable cells contain active NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[2]. A decrease in formazan production directly correlates with mitochondrial stress[4].

  • Cell Seeding: Seed cells at 10,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂[5].

  • Treatment: Aspirate media and apply 1,5-DAU or control compounds. Expert Insight: Use serum-free media during the MTT pulse. Serum proteins can bind the tetrazolium dye and artificially inflate background absorbance, skewing viability metrics[6].

  • MTT Incubation: Add MTT solution to a final concentration of 0.45 - 0.5 mg/mL[4]. Incubate for 3 hours.

  • Solubilization: Discard media carefully and add an organic solvent (e.g., acidified isopropanol) to fully dissolve the formazan crystals[7].

  • Quantification: Measure absorbance at 570 nm. Self-Validating Step: Always read a reference wavelength at 630 nm to subtract background light scattering caused by cellular debris or precipitated compounds[6].

Protocol B: LDH Release Assay (Membrane Integrity)

Causality & Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. It is rapidly released into the culture medium only when the plasma membrane is structurally compromised (necrosis or late-stage apoptosis). By quantifying extracellular LDH, we measure direct physical damage to the cell bilayer.

  • Preparation: Following the 48-hour compound treatment in a 96-well plate, centrifuge the plate at 250 × g for 5 minutes to pellet any floating debris[3].

  • Sampling: Transfer 50 µL of the cell-free supernatant to a fresh assay plate[8].

  • Reaction: Add 50 µL of the LDH assay reaction mixture. Expert Insight: The released LDH oxidizes lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a water-soluble formazan dye, allowing direct colorimetric quantification[9].

  • Validation Controls:

    • Negative Control: Untreated cells (measures spontaneous LDH release).

    • Positive Control: Cells treated with 1% Triton X-100 for 30 minutes prior to sampling. Triton X-100 completely lyses the membrane, representing 100% maximum LDH release for data normalization[8].

  • Measurement: Incubate for 20-30 minutes in the dark, then measure absorbance at 490 nm[8].

Protocol C: Annexin V / PI Flow Cytometry (Apoptosis vs. Necrosis)

Causality & Principle: In healthy cells, phosphatidylserine (PS) is actively restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the extracellular surface[10]. Annexin V is a 35 kDa protein that binds PS with high affinity, but this interaction is strictly calcium-dependent[11]. Propidium Iodide (PI) is a vital dye that cannot penetrate intact membranes, thus only staining the DNA of necrotic or late-apoptotic cells[10].

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells using a gentle detachment method. Expert Insight: Avoid harsh trypsinization, as it can physically damage the membrane, causing artificial PS exposure and false-positive Annexin V binding[11].

  • Washing: Wash cells twice in cold PBS, then resuspend in 1X Binding Buffer at 1 × 10⁶ cells/mL[12]. Critical Step: The binding buffer MUST contain Ca²⁺. Do not use EDTA-containing buffers, as calcium chelation will completely abolish Annexin V binding[12].

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or AF488) and 5 µL of PI to 100 µL of the cell suspension[12].

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validating Control: Use Staurosporine (1 µM for 2 hours) as a positive control for apoptosis to properly set compensation gates.

References

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Institutes of Health (NIH) URL: [Link]

Sources

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